molecular formula C12H22O11 B15554640 D-Cellobiose-13C12

D-Cellobiose-13C12

Numéro de catalogue: B15554640
Poids moléculaire: 354.21 g/mol
Clé InChI: GUBGYTABKSRVRQ-WCGVKTIYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

D-Cellobiose-13C12 is a useful research compound. Its molecular formula is C12H22O11 and its molecular weight is 354.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C12H22O11

Poids moléculaire

354.21 g/mol

Nom IUPAC

2-(hydroxy(113C)methyl)-6-[4,5,6-trihydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]oxy(2,3,4,5,6-13C5)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

Clé InChI

GUBGYTABKSRVRQ-WCGVKTIYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to D-Cellobiose-¹³C₁₂: Structure, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Cellobiose-¹³C₁₂ is a stable isotope-labeled disaccharide that serves as a crucial tool in metabolic research, particularly in the fields of biofuel development, gut microbiome studies, and drug development. As an isotopologue of D-cellobiose, all twelve carbon atoms in the D-Cellobiose-¹³C₁₂ molecule are the heavy isotope of carbon, ¹³C. This isotopic labeling allows researchers to trace the metabolic fate of cellobiose (B7769950) through complex biological systems with high precision using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] This guide provides a comprehensive overview of D-Cellobiose-¹³C₁₂, its chemical properties, and its application in scientific research, complete with illustrative diagrams and a summary of relevant data.

Chemical Structure and Properties

D-Cellobiose is a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond. In D-Cellobiose-¹³C₁₂, all carbon atoms are replaced with the ¹³C isotope.

Below is a two-dimensional representation of the chemical structure of D-Cellobiose-¹³C₁₂.

D_Cellobiose_13C12 cluster_glucose1 β-D-glucopyranose (non-reducing end) cluster_glucose2 β-D-glucopyranose (reducing end) G1_O5 O G1_C1 ¹³C₁ G1_O5->G1_C1 G1_C2 ¹³C₂ G1_C1->G1_C2 G1_OH1 OH G1_C1->G1_OH1 G1_C3 ¹³C₃ G1_C2->G1_C3 G1_OH2 OH G1_C2->G1_OH2 G1_C4 ¹³C₄ G1_C3->G1_C4 G1_OH3 OH G1_C3->G1_OH3 G1_C5 ¹³C₅ G1_C4->G1_C5 G2_O_link G1_C4->G2_O_link O G1_C5->G1_O5 G1_C6 ¹³CH₂OH G1_C5->G1_C6 G1_OH6 G2_O5 O G2_C1 ¹³C₁' G2_O5->G2_C1 G2_C2 ¹³C₂' G2_C1->G2_C2 G2_OH1 OH G2_C1->G2_OH1 G2_C3 ¹³C₃' G2_C2->G2_C3 G2_OH2 OH G2_C2->G2_OH2 G2_C4 ¹³C₄' G2_C3->G2_C4 G2_OH3 OH G2_C3->G2_OH3 G2_C5 ¹³C₅' G2_C4->G2_C5 G2_C5->G2_O5 G2_C6 ¹³CH₂OH G2_C5->G2_C6 G2_OH6 G2_O_link->G2_C1 MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase culture Cell Culture with D-Cellobiose-¹³C₁₂ quench Metabolic Quenching culture->quench extract Metabolite Extraction quench->extract analysis LC-MS/MS or NMR Analysis extract->analysis isotopomer Isotopomer Distribution Analysis analysis->isotopomer flux_calc Metabolic Flux Calculation isotopomer->flux_calc model Metabolic Model Refinement flux_calc->model model->culture Hypothesis Generation Cellobiose_Metabolism Cellobiose D-Cellobiose-¹³C₁₂ Glucose Glucose-6-Phosphate-¹³C₆ Cellobiose->Glucose β-glucosidase PPP Pentose Phosphate Pathway Glucose->PPP Glycolysis Glycolysis Glucose->Glycolysis PPP->Glycolysis Biomass Biomass Precursors PPP->Biomass Pyruvate Pyruvate-¹³C₃ Glycolysis->Pyruvate Glycolysis->Biomass Ethanol Ethanol-¹³C₂ Pyruvate->Ethanol Fermentation Acetate Acetate-¹³C₂ Pyruvate->Acetate Fermentation

References

D-Cellobiose-¹³C₁₂: A Technical Guide for its Application as a Stable Isotope-Labeled Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of D-Cellobiose-¹³C₁₂ as a stable isotope-labeled standard in metabolic research and quantitative analysis. D-Cellobiose-¹³C₁₂ serves as a powerful tool for tracing the metabolic fate of the glucose disaccharide, cellobiose (B7769950), and as a precise internal standard for the quantification of carbohydrates and related metabolites.

Introduction to D-Cellobiose-¹³C₁₂

D-Cellobiose-¹³C₁₂ is a non-radioactive, stable isotope-labeled form of D-cellobiose, a disaccharide composed of two β(1→4) linked D-glucose units. In D-Cellobiose-¹³C₁₂, all twelve carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This isotopic enrichment allows for its differentiation from its naturally abundant (¹²C) counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making it an invaluable tracer in metabolic studies and an ideal internal standard for quantitative analyses.[1][2]

Core Applications

The primary applications of D-Cellobiose-¹³C₁₂ fall into two main categories:

  • Metabolic Labeling and Flux Analysis: As a tracer, D-Cellobiose-¹³C₁₂ allows researchers to follow the uptake and metabolic conversion of cellobiose within a biological system. Once transported into the cell, it is hydrolyzed into two molecules of ¹³C₆-glucose, which then enter the central carbon metabolism. This enables the detailed study of pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][3]

  • Internal Standard for Quantitative Analysis: In analytical chemistry, particularly in chromatography coupled with mass spectrometry (e.g., LC-MS), D-Cellobiose-¹³C₁₂ is used as an internal standard. Since its chemical and physical properties are nearly identical to endogenous cellobiose, it co-elutes and experiences similar ionization effects. However, its distinct mass allows for its separate detection, enabling accurate quantification of the unlabeled analyte by correcting for variations in sample preparation and instrument response.[1][4][5]

Physicochemical Properties and Quantitative Data

The utility of D-Cellobiose-¹³C₁₂ as a standard is underpinned by its well-defined physical and chemical properties. While specific batch characteristics are detailed in the Certificate of Analysis provided by the supplier, typical specifications are summarized below.

PropertyValueReference
Chemical Formula ¹³C₁₂H₂₂O₁₁[2][6]
Molecular Weight 354.20 g/mol [6]
Isotopic Purity Typically >99% ¹³C[7]
Appearance White to off-white solid[2]
Solubility Soluble in water

Note: Isotopic purity and exact mass are lot-specific and should be confirmed with the supplier's Certificate of Analysis.

Experimental Protocols

Metabolic Labeling of Mammalian Cells with D-Cellobiose-¹³C₁₂ for Metabolic Flux Analysis

This protocol outlines a general procedure for labeling adherent mammalian cells with D-Cellobiose-¹³C₁₂ to trace its incorporation into intracellular metabolites.

Materials:

  • D-Cellobiose-¹³C₁₂

  • Cell culture medium, glucose-free

  • Dialyzed fetal bovine serum (dFBS)

  • β-glucosidase enzyme (if cells lack sufficient endogenous activity)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free cell culture medium with D-Cellobiose-¹³C₁₂ to the desired final concentration (e.g., 2 g/L). Add dFBS to the appropriate concentration. Note: If the cell line has low endogenous β-glucosidase activity, the medium may need to be supplemented with this enzyme to ensure hydrolysis of cellobiose.[8][9]

  • Cell Seeding: Seed adherent cells in multi-well plates and culture until they reach the desired confluency (typically 70-80%).

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed, sterile PBS.

    • Add the pre-warmed D-Cellobiose-¹³C₁₂ labeling medium to the cells.

  • Incubation: Incubate the cells for a time course appropriate for the pathways of interest. For glycolysis, labeling of intermediates can be observed within minutes, while TCA cycle intermediates may require several hours to reach isotopic steady state.

  • Metabolite Extraction:

    • Place the culture plate on dry ice to quench metabolism rapidly.

    • Aspirate the labeling medium.

    • Wash the cells with ice-cold PBS to remove extracellular labeled substrate.

    • Add a sufficient volume of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes and incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C.

  • Sample Preparation for LC-MS Analysis:

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

    • Reconstitute the dried extracts in a suitable solvent (e.g., 50% acetonitrile) prior to LC-MS analysis.

Use of D-Cellobiose-¹³C₁₂ as an Internal Standard for Quantitative LC-MS Analysis of Carbohydrates

This protocol provides a general workflow for using D-Cellobiose-¹³C₁₂ as an internal standard to quantify unlabeled cellobiose in a biological sample.

Materials:

  • D-Cellobiose-¹³C₁₂ of known concentration (stock solution)

  • Unlabeled D-Cellobiose for calibration standards

  • Sample containing the analyte (e.g., cell culture supernatant, plasma)

  • Acetonitrile

  • Water, LC-MS grade

  • Formic acid (or other appropriate mobile phase modifier)

  • Solid-phase extraction (SPE) cartridges for sample cleanup (if necessary)

Procedure:

  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled D-cellobiose into a matrix similar to the sample. Add a fixed concentration of D-Cellobiose-¹³C₁₂ internal standard to each calibration standard.

  • Sample Preparation:

    • Thaw the biological sample.

    • Add the same fixed concentration of D-Cellobiose-¹³C₁₂ internal standard to a known volume of the sample.

    • Perform any necessary sample cleanup, such as protein precipitation (e.g., with cold acetonitrile) or solid-phase extraction to remove interfering substances.

  • LC-MS Analysis:

    • Analyze the calibration standards and the samples by LC-MS. A typical method for carbohydrate analysis might use a hydrophilic interaction liquid chromatography (HILIC) column.

    • The mass spectrometer should be operated in a mode that allows for the simultaneous monitoring of the mass-to-charge ratio (m/z) for both unlabeled cellobiose and D-Cellobiose-¹³C₁₂. This is often done using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard in all samples and calibration standards.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled cellobiose standards.

    • Determine the concentration of cellobiose in the samples by interpolating their peak area ratios on the calibration curve.

Visualizing Workflows and Pathways

Cellular Uptake and Metabolism of D-Cellobiose-¹³C₁₂

The following diagram illustrates the pathway of D-Cellobiose-¹³C₁₂ from uptake to its entry into central carbon metabolism.

Cellobiose_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D-Cellobiose-13C12_ext D-Cellobiose-¹³C₁₂ D-Cellobiose-13C12_int D-Cellobiose-¹³C₁₂ D-Cellobiose-13C12_ext->D-Cellobiose-13C12_int Cellodextrin Transporter 13C6-Glucose ¹³C₆-Glucose (x2) D-Cellobiose-13C12_int->13C6-Glucose β-glucosidase (Hydrolysis) Glycolysis Glycolysis 13C6-Glucose->Glycolysis PPP Pentose Phosphate Pathway 13C6-Glucose->PPP 13C-Pyruvate ¹³C-Pyruvate Glycolysis->13C-Pyruvate TCA_Cycle TCA Cycle 13C-Acetyl-CoA ¹³C-Acetyl-CoA 13C-Pyruvate->13C-Acetyl-CoA 13C-Acetyl-CoA->TCA_Cycle Quantitative_Workflow Sample Biological Sample (Analyte: Cellobiose) IS_Spike Spike with D-Cellobiose-¹³C₁₂ (Internal Standard) Sample->IS_Spike Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) IS_Spike->Sample_Prep LCMS_Analysis LC-MS Analysis (HILIC Column) Sample_Prep->LCMS_Analysis Data_Acquisition Data Acquisition (Monitor m/z for Analyte and Internal Standard) LCMS_Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification Calculate Peak Area Ratios and Use Calibration Curve

References

The Rising Star of Metabolic Research: A Technical Guide to D-Cellobiose-¹³C₁₂ Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Secrets of Gut Metabolism with Stable Isotopes

The intricate interplay between diet, the gut microbiota, and host metabolism is a frontier of biomedical research. Understanding how complex carbohydrates are processed in the colon and the subsequent impact of microbial metabolites on host physiology is crucial for developing novel therapeutics for metabolic diseases, inflammatory conditions, and even neurological disorders. Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), have become indispensable tools for non-invasively tracking metabolic pathways in vivo.[1][2][3] D-Cellobiose-¹³C₁₂ emerges as a highly specific and valuable tracer for elucidating the metabolic fate of cellulose-derived carbohydrates, offering a window into the complex world of dietary fiber metabolism by the gut microbiome.

Cellobiose (B7769950), a disaccharide composed of two glucose molecules linked by a β(1→4) bond, is the primary repeating unit of cellulose, the most abundant dietary fiber.[4] While humans lack the enzymes to digest cellobiose in the small intestine, it is readily fermented by the colonic microbiota into short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[5] These SCFAs are a major energy source for colonocytes and have systemic effects on host metabolism and immune function. By employing D-Cellobiose-¹³C₁₂, where all twelve carbon atoms are replaced with the ¹³C isotope, researchers can precisely trace the journey of these carbon atoms from ingestion to their incorporation into various metabolites, providing quantitative insights into the dynamics of gut microbial fermentation and host-microbiota metabolic cross-talk.

This technical guide provides an in-depth overview of the introductory applications of D-Cellobiose-¹³C₁₂ in metabolic studies, complete with a detailed experimental protocol, hypothetical data presentation, and visualizations of the key metabolic and experimental workflows.

Core Application: Tracing Colonic Fermentation and Short-Chain Fatty Acid Production

The primary application of D-Cellobiose-¹³C₁₂ is to serve as a metabolic tracer to quantify the production of SCFAs from the fermentation of cellulose-like dietary fibers in the colon. By tracking the appearance of the ¹³C label in circulating SCFAs and expired air, researchers can gain insights into the rate and extent of fermentation, as well as the subsequent absorption and utilization of these microbial metabolites by the host.

Metabolic Pathway of D-Cellobiose-¹³C₁₂

The metabolic journey of orally administered D-Cellobiose-¹³C₁₂ begins in the colon, where it is metabolized by the gut microbiota. The following diagram illustrates the key steps in this process.

Ingestion Oral Administration of D-Cellobiose-¹³C₁₂ Colon Colon Ingestion->Colon Transit Microbiota Gut Microbiota (Fermentation) Colon->Microbiota SCFAs ¹³C-labeled Short-Chain Fatty Acids (SCFAs) (Acetate, Propionate, Butyrate) Microbiota->SCFAs Host Host Circulation (Absorption) SCFAs->Host Metabolism Host Metabolism Host->Metabolism Breath Expired Air (¹³CO₂) Metabolism->Breath Oxidation Start Start Screening Participant Screening and Diet Acclimatization Start->Screening Baseline Baseline Sampling (Breath, Blood, Feces) Screening->Baseline Tracer Oral Administration of D-Cellobiose-¹³C₁₂ Baseline->Tracer Serial Serial Sampling (Breath, Blood, Feces) Tracer->Serial Analysis Sample Analysis Serial->Analysis Breath_Analysis Breath ¹³CO₂ Analysis (IRMS) Analysis->Breath_Analysis Blood_Analysis Plasma ¹³C-SCFA Analysis (GC-MS/LC-MS/MS) Analysis->Blood_Analysis Fecal_Analysis Fecal ¹³C-SCFA Analysis (GC-MS/LC-MS/MS) Analysis->Fecal_Analysis Data Data Interpretation and Metabolic Modeling Breath_Analysis->Data Blood_Analysis->Data Fecal_Analysis->Data End End Data->End

References

A Comprehensive Technical Guide to the Safety and Handling of D-Cellobiose-¹³C₁₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth safety protocols, handling procedures, and essential data for D-Cellobiose-¹³C₁₂, a stable isotope-labeled compound crucial for research in metabolic pathways, drug development, and diagnostics. The primary safety principle is that the ¹³C isotopic label does not alter the chemical reactivity or toxicity of the molecule; therefore, safety precautions are identical to those for unlabeled D-Cellobiose.[1]

Core Safety Principles and Handling

Carbon-13 is a naturally occurring, stable isotope of carbon and is not radioactive.[1] This inherent stability makes ¹³C-labeled compounds exceptionally safe from a radiological perspective.[1] The primary safety considerations are dictated by the chemical properties of the parent molecule, D-Cellobiose.

Standard laboratory safety practices are paramount and should be tailored to the specific chemical properties of the substance. Always consult the Safety Data Sheet (SDS) for the unlabeled analogue for detailed information.

General Handling Precautions:
  • Work in a well-ventilated area to avoid inhalation of any fine dust.[2]

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Minimize dust formation when weighing or transferring the powdered compound.[1] This can be achieved by working in a fume hood or a balance enclosure.[1]

  • Wash hands thoroughly after handling.[2]

  • Avoid eating, drinking, or smoking in work areas.[2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of D-Cellobiose. This data is applicable to D-Cellobiose-¹³C₁₂ as the isotopic labeling does not significantly alter these properties.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula¹³C₁₂H₂₂O₁₁[3]
Molecular Weight354.208 g/mol [3]
AppearanceWhite Solid[3][4]
Melting Point229 - 230 °C[4]
Solubility in Water111.0 mg/mL at 15 °C[4]

Table 2: Toxicological and Hazard Data

HazardInformationReference
Acute ToxicityNot classified as acutely toxic.[5]
Skin Corrosion/IrritationShall not be classified as corrosive/irritant to skin.[5]
Serious Eye Damage/IrritationMay cause eye irritation.[6]
InhalationMay be harmful if inhaled. May cause respiratory tract irritation.[6]
IngestionMay be harmful if swallowed.[6]
CarcinogenicityNot classified as a carcinogen.[6]

Experimental Protocols: Safe Handling Workflow

The following section details a generalized experimental protocol for the safe handling of D-Cellobiose-¹³C₁₂ from receipt to disposal.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is 15 – 25 °C.[7]

Preparation for Use:
  • Before opening the container, ensure you are in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE: safety glasses, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[8]

  • To minimize dust, avoid shaking the container.

Weighing and Transfer:
  • Weigh the required amount of D-Cellobiose-¹³C₁₂ in a balance enclosure or a fume hood to control dust.

  • Use a clean spatula for transferring the solid.

  • Close the container tightly immediately after use.

Dissolution:
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • If the solvent is volatile, perform this step in a fume hood.

Accidental Spills:
  • In case of a spill, avoid breathing the dust.

  • Wear appropriate PPE for cleanup.

  • Sweep up the solid material carefully and place it in a suitable, closed container for disposal.[8]

  • Ventilate the area of the spill.

Disposal:
  • Dispose of waste D-Cellobiose-¹³C₁₂ and any contaminated materials according to local, state, and federal regulations.

  • Do not let the product enter drains.[8]

Visualized Workflow for Safe Handling

The following diagram illustrates the key decision points and safety measures in the handling workflow for D-Cellobiose-¹³C₁₂.

SafeHandlingWorkflow Safe Handling Workflow for D-Cellobiose-¹³C₁₂ cluster_receipt Receiving and Storage cluster_prep Preparation for Use cluster_handling Handling cluster_cleanup Spill and Disposal start Receive Shipment inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) store->ppe workspace Work in Ventilated Area (Fume Hood) ppe->workspace weigh Weigh and Transfer (Minimize Dust) workspace->weigh dissolve Dissolve in Solvent weigh->dissolve spill Accidental Spill? dissolve->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes dispose Dispose of Waste According to Regulations spill->dispose No cleanup->dispose end end dispose->end End of Process

Caption: Logical workflow for the safe handling of D-Cellobiose-¹³C₁₂.

References

Methodological & Application

Application Notes & Protocols: Tracing Cellulose Degradation with D-Cellobiose-¹³C₁₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in complex biological systems. D-Cellobiose-¹³C₁₂ is a non-radioactive, stable isotope-labeled disaccharide that serves as an excellent tracer for studying cellulose (B213188) degradation.[1][2][3][4] As cellobiose (B7769950) is a primary product of cellulose hydrolysis, this tracer allows for the precise tracking of carbon flow from cellulose into various metabolic pathways.[5] These application notes provide an overview and detailed protocols for using D-Cellobiose-¹³C₁₂ to investigate cellulose breakdown in diverse environments, from microbial cultures to complex gut microbiomes. The methodologies outlined are based on stable isotope probing (SIP) techniques, which are instrumental in identifying the organisms actively involved in cellulose degradation and elucidating their metabolic pathways.

Applications

  • Microbial Ecology: Identifying and characterizing cellulolytic microorganisms in environmental samples such as soil and gut microbiota.

  • Biofuel Research: Studying the efficiency of enzymatic cellulose degradation for the production of biofuels.

  • Drug Development: Assessing the impact of therapeutic agents on the cellulolytic activity of the gut microbiome.

  • Metabolomics: Tracing the incorporation of carbon from cellulose into downstream metabolites within a biological system.

Data Presentation

The following tables provide examples of how quantitative data from D-Cellobiose-¹³C₁₂ tracing experiments can be presented.

Table 1: ¹³C-Enrichment in Key Metabolites After Incubation with D-Cellobiose-¹³C₁₂

Metabolite¹³C Atom % Enrichment (Mean ± SD)Major Isotopologue(s)
Glucose85.3 ± 4.2M+6
Lactate38.7 ± 3.1M+2, M+3
Succinate65.2 ± 5.5M+2, M+3, M+4
Propionate72.1 ± 6.8M+2, M+3
Glutamate22.5 ± 2.9M+2, M+3, M+4, M+5

This table is a representative example based on data from studies using ¹³C-labeled fibers.

Table 2: Relative Abundance of ¹³C-Labeled DNA in Different Bacterial Phyla

Bacterial PhylumRelative Abundance in ¹³C-DNA Fraction (%)
Firmicutes45.8
Bacteroidetes28.2
Proteobacteria15.3
Actinobacteria8.1
Other2.6

This table illustrates how Stable Isotope Probing (SIP) with a ¹³C-labeled substrate can identify the active cellulose-degrading bacteria.

Experimental Protocols

The following are detailed protocols for tracing cellulose degradation using D-Cellobiose-¹³C₁₂. These protocols are synthesized from established methodologies for stable isotope probing.

Protocol 1: In Vitro Microbial Culture Incubation

This protocol is designed for studying cellulose degradation by pure or mixed microbial cultures.

Materials:

  • D-Cellobiose-¹³C₁₂

  • Anaerobic culture medium appropriate for the microorganisms of interest

  • Microbial inoculum

  • Anaerobic chamber or system

  • Incubator

  • Sterile, anaerobic vials or tubes

  • Quenching solution (e.g., cold methanol)

  • Centrifuge

Procedure:

  • Medium Preparation: Prepare the anaerobic culture medium and dispense it into sterile vials inside an anaerobic chamber.

  • Tracer Addition: Add D-Cellobiose-¹³C₁₂ to the medium to a final concentration typically in the range of 1-5 g/L. An unlabeled cellobiose control should be prepared in parallel.

  • Inoculation: Inoculate the medium with the microbial culture of interest.

  • Incubation: Incubate the vials at the optimal temperature for the microorganisms. Collect time-point samples (e.g., 0, 6, 12, 24, 48 hours).

  • Metabolism Quenching: At each time point, rapidly quench metabolic activity by adding a cold quenching solution to the collected sample.

  • Sample Separation: Separate the microbial cells from the culture medium by centrifugation.

  • Metabolite Extraction: Extract intracellular metabolites from the cell pellet and analyze the extracellular metabolites in the supernatant.

  • Analysis: Analyze the samples using mass spectrometry (GC-MS or LC-MS) to determine the incorporation of ¹³C into various metabolites.

Protocol 2: Stable Isotope Probing (SIP) of Environmental Samples

This protocol is for identifying active cellulolytic microbes in complex environmental samples like soil or gut contents.

Materials:

  • D-Cellobiose-¹³C₁₂

  • Environmental sample (e.g., soil, fecal slurry)

  • Microcosm containers (e.g., serum bottles)

  • Incubator

  • DNA extraction kit

  • Ultracentrifuge with a vertical or near-vertical rotor

  • Cesium chloride (CsCl)

  • Gradient buffer

  • Syringe pump for fractionation

  • PCR reagents for 16S rRNA gene amplification

  • Sequencing platform

Procedure:

  • Microcosm Setup: Prepare microcosms with the environmental sample. Add D-Cellobiose-¹³C₁₂ as the tracer and an unlabeled control.

  • Incubation: Incubate the microcosms under conditions that mimic the natural environment.

  • DNA Extraction: At the desired time point, extract total DNA from the samples.

  • Isopycnic Centrifugation: Separate the ¹³C-labeled ("heavy") DNA from the unlabeled (¹²C or "light") DNA by density gradient ultracentrifugation with CsCl.

  • Fractionation: Fractionate the resulting DNA gradient.

  • DNA Quantification: Quantify the DNA in each fraction to locate the heavy and light DNA peaks.

  • Community Analysis: Amplify the 16S rRNA gene from the heavy DNA fraction using PCR.

  • Sequencing: Sequence the amplicons to identify the microorganisms that have incorporated the ¹³C from the cellobiose.

Visualizations

Below are diagrams illustrating key workflows and concepts in using D-Cellobiose-¹³C₁₂ as a tracer.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Downstream Analysis A Microcosm Setup (e.g., Soil, Gut Microbiome) B Addition of D-Cellobiose-¹³C₁₂ A->B C Time-Course Incubation B->C D Metabolite Extraction C->D Metabolite Analysis F DNA Extraction C->F Microbial ID (SIP) E LC-MS/GC-MS Analysis (Metabolomics) D->E G Isopycnic Centrifugation (SIP) F->G H 16S rRNA Sequencing G->H

Caption: General experimental workflow for tracing cellulose degradation.

logical_relationship A Cellulose B D-Cellobiose-¹³C₁₂ (Tracer) A->B Hydrolysis Product C ¹³C-Glucose B->C Incorporation D Central Carbon Metabolism (e.g., Glycolysis, TCA Cycle) C->D E ¹³C-Labeled Metabolites (e.g., SCFAs, Amino Acids) D->E F ¹³C-Labeled Biomass (e.g., DNA, Proteins) D->F

Caption: Logical flow of the ¹³C tracer from cellobiose into biomass.

References

Application Notes and Protocols: D-Cellobiose-13C12 in Solid-State NMR of Cellulosic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable tool for the atomic-level characterization of insoluble and semi-crystalline polymers like cellulose (B213188). However, the inherent complexity and polymorphism of cellulosic materials often result in broad and overlapping signals in ¹³C ssNMR spectra, hindering detailed structural analysis. The strategic use of isotopic labeling, specifically with uniformly ¹³C-labeled D-Cellobiose (D-Cellobiose-¹³C₁₂), provides a powerful solution to overcome these challenges. As the fundamental repeating unit of cellulose, D-Cellobiose-¹³C₁₂ serves as an excellent model compound and a precursor for labeled cellulosic materials, enabling enhanced sensitivity and the application of advanced NMR techniques for unambiguous structural elucidation.

Key Applications

The use of D-Cellobiose-¹³C₁₂ in ssNMR studies of cellulosic materials offers several key advantages:

  • Unambiguous Spectral Assignment: Uniform ¹³C enrichment allows for the application of two-dimensional (2D) ¹³C-¹³C correlation experiments (e.g., INADEQUATE, DARR, PDSD). These techniques reveal through-bond and through-space connectivities between carbon atoms, enabling definitive assignment of the complex ¹³C resonances in various cellulose allomorphs.[1][2][3]

  • High-Fidelity Model for Crystalline Cellulose: Crystalline D-Cellobiose-¹³C₁₂ and its derivatives serve as high-fidelity models for understanding the molecular conformations, glycosidic bond angles, and intricate hydrogen-bonding networks within different crystalline forms of cellulose.[1][2]

  • Quantitative Analysis of Cellulose Structure: By using ¹³C-labeled materials, quantitative ssNMR can be performed with greater accuracy. This allows for the precise determination of the degree of crystallinity, the relative populations of different crystalline and amorphous forms, and the quantification of specific structural motifs.

  • Probing Cellulose-Molecule Interactions: In pharmaceutical applications, understanding the interaction between active pharmaceutical ingredients (APIs) and cellulosic excipients is crucial. D-Cellobiose-¹³C₁₂ can be used as a probe to study these interactions at the molecular level by monitoring changes in chemical shifts and relaxation parameters upon binding.

  • Tracing Biosynthesis and Degradation Pathways: D-Glucose-¹³C₆ can be used as a precursor for the biosynthesis of ¹³C-labeled cellulose by organisms like Acetobacter xylinum. Subsequent enzymatic or chemical hydrolysis can yield ¹³C-labeled cellooligosaccharides, including D-Cellobiose-¹³C₁₂. This enables detailed mechanistic studies of cellulase (B1617823) enzymes, which are critical for biofuel research and drug delivery applications.

Data Presentation

Table 1: Representative ¹³C Solid-State NMR Chemical Shifts for Cellulose Allomorphs and Cellobiose (B7769950)

This table summarizes typical isotropic ¹³C chemical shift assignments for different forms of cellulose. The use of ¹³C₁₂-labeled cellobiose is instrumental in confirming these assignments through 2D correlation experiments.

Carbon PositionCellulose I (ppm)Cellulose II (ppm)Amorphous Cellulose (ppm)Notes
C1104-106104-108~105The anomeric carbon is highly sensitive to the glycosidic linkage conformation and crystalline packing. Reducing end signals in oligomers can appear at ~93 ppm (α-anomer) and ~97 ppm (β-anomer).
C488-9087-89~84This carbon, involved in the glycosidic bond, provides a well-resolved region often used to calculate the crystallinity index by comparing the areas of the crystalline and amorphous signals.
C664-6662-64~62The chemical shift of C6 is sensitive to the conformation of the hydroxymethyl group, which is influenced by the local hydrogen-bonding environment.
C2, C3, C571-7573-7772-76These signals from the pyranose ring carbons are often heavily overlapped in 1D spectra. 2D correlation NMR on fully ¹³C-labeled samples is essential for resolving and assigning these individual resonances.

Note: Chemical shifts are approximate and can vary based on sample origin, hydration, and specific ssNMR experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of ¹³C-Labeled Cellooligosaccharides for ssNMR

This protocol provides a general workflow for producing ¹³C-labeled cellooligosaccharides, including D-Cellobiose-¹³C₁₂, via a biosynthetic route followed by enzymatic degradation.

Objective: To generate uniformly ¹³C-labeled cellooligosaccharides for use as ssNMR standards or as substrates for interaction studies.

Materials:

  • Acetobacter xylinum culture

  • D-Glucose-¹³C₆ (≥99% enrichment)

  • Hestrin-Schramm (HS) culture medium

  • Cellulase enzymes (e.g., endoglucanases, cellobiohydrolases)

  • Phosphoric acid (85%)

  • Deionized water

  • Appropriate buffer solutions for enzymatic hydrolysis (e.g., sodium acetate)

Procedure:

  • Biosynthesis of ¹³C-Labeled Bacterial Cellulose:

    • Prepare a sterile HS culture medium substituting standard glucose with D-Glucose-¹³C₆ as the sole carbon source.

    • Inoculate the ¹³C-enriched medium with an active Acetobacter xylinum culture.

    • Incubate the culture under static conditions at 25-30°C for 7-14 days to promote the formation of a cellulose pellicle.

    • Harvest the resulting ¹³C-labeled bacterial cellulose pellicle.

    • Wash the pellicle extensively with deionized water to remove media components, followed by treatment with a dilute NaOH solution to remove bacterial cells, and a final wash to neutrality.

  • Preparation of Amorphous Cellulose (Phosphoric Acid Swollen Cellulose - PASC):

    • To increase enzyme accessibility, treat the purified ¹³C-labeled cellulose with cold 85% phosphoric acid with stirring for 1 hour at 0°C.

    • Precipitate the swollen cellulose by adding an excess of cold deionized water.

    • Wash the resulting PASC with deionized water via repeated centrifugation and resuspension until a neutral pH is achieved.

  • Enzymatic Hydrolysis to Cellooligosaccharides:

    • Resuspend the ¹³C-labeled PASC in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Add a specific cellulase or a cocktail of cellulases. The choice of enzyme will determine the resulting oligosaccharide profile (e.g., cellobiohydrolases will favor cellobiose production).

    • Incubate the mixture at the optimal temperature for the enzyme(s) (e.g., 45-50°C) with gentle agitation.

    • Monitor the reaction progress over time. Terminate the reaction by boiling the mixture for 10 minutes to denature the enzymes.

  • Purification and Characterization:

    • Separate the soluble ¹³C-labeled cellooligosaccharides from the unhydrolyzed cellulose by centrifugation.

    • The supernatant contains a mixture of ¹³C-labeled glucose, cellobiose, and other cello-oligosaccharides.

    • (Optional) D-Cellobiose-¹³C₁₂ can be purified from the mixture using size-exclusion or preparative chromatography.

    • Confirm isotopic enrichment (>97%) using mass spectrometry.

Protocol 2: Solid-State NMR Analysis of D-Cellobiose-¹³C₁₂

This protocol outlines a standard procedure for acquiring high-resolution ¹³C ssNMR spectra of a crystalline ¹³C-labeled cellobiose sample.

Objective: To obtain high-quality 1D and 2D ssNMR spectra for structural characterization and assignment.

Instrumentation:

  • Solid-state NMR spectrometer (e.g., 400-800 MHz ¹H frequency)

  • Magic Angle Spinning (MAS) probe capable of spinning speeds >10 kHz.

Materials:

  • Lyophilized, crystalline D-Cellobiose-¹³C₁₂ powder.

  • Zirconia MAS rotor (e.g., 4 mm or 3.2 mm diameter).

Procedure:

  • Sample Preparation:

    • Pack the D-Cellobiose-¹³C₁₂ powder into the zirconia MAS rotor. Ensure the sample is packed tightly and symmetrically to maintain stable spinning.

  • Spectrometer Setup:

    • Insert the rotor into the MAS probe and place it in the magnet.

    • Set the magic angle (54.74°) precisely using a standard sample like KBr.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • 1D ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) Experiment:

    • This is the standard experiment for acquiring a high-resolution ¹³C spectrum of a solid.

    • Typical Parameters:

      • MAS Rate: 10-15 kHz

      • CP Contact Time: 1 ms (B15284909) (a shorter contact time can be more quantitative for crystalline materials)

      • Recycle Delay: 3-5 s (should be at least 1.5 times the longest ¹H T₁)

      • ¹H Decoupling: High-power two-pulse phase modulation (TPPM) or SPINAL-64 decoupling during acquisition.

  • 2D ¹³C-¹³C Double-Quantum (DQ) Correlation Experiment:

    • This experiment is highly effective with uniformly ¹³C-labeled samples to establish direct, one-bond C-C connectivities, which is crucial for unambiguous spectral assignment.

    • Typical Pulse Sequence: INADEQUATE or POST-C7.

    • Typical Parameters:

      • The recoupling time for the DQ excitation and reconversion will need to be optimized based on the MAS rate and the strength of the C-C dipolar couplings.

      • Acquire a sufficient number of t₁ increments to achieve the desired resolution in the indirect dimension.

Visualizations

experimental_workflow Workflow: 13C-Labeled Cellobiose for ssNMR Analysis cluster_synthesis Isotope Labeling & Preparation cluster_ssnmr Solid-State NMR Spectroscopy cluster_analysis Data Analysis & Application glucose D-Glucose-13C6 biosynthesis Bacterial Biosynthesis glucose->biosynthesis Precursor hydrolysis Enzymatic Hydrolysis biosynthesis->hydrolysis 13C-Cellulose cellobiose Purified D-Cellobiose-13C12 hydrolysis->cellobiose sample_prep Rotor Packing cellobiose->sample_prep cpmas 1D CP/MAS sample_prep->cpmas corr_nmr 2D 13C-13C Correlation sample_prep->corr_nmr assignment Unambiguous Assignment cpmas->assignment corr_nmr->assignment quantification Crystallinity & Polymorph Analysis assignment->quantification interaction Interaction Studies assignment->interaction

Caption: Experimental workflow for ssNMR analysis using this compound.

Caption: 2D NMR reveals covalent bonds for definitive signal assignment.

References

Application Notes and Protocols for Mass Spectrometry Analysis of D-Cellobiose-¹³C₁₂ Labeled Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux. D-Cellobiose-¹³C₁₂, a uniformly labeled disaccharide, serves as a valuable tracer to investigate the metabolism of β-linked glucose dimers. In mammalian systems, which typically lack endogenous enzymes for cellobiose (B7769950) breakdown, this tracer is particularly useful in studies involving engineered cells expressing β-glucosidases or for investigating the metabolic impact of gut microbiota-derived metabolites. These application notes provide detailed protocols for the analysis of D-Cellobiose-¹³C₁₂ labeled products by liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling researchers to track the metabolic fate of cellobiose-derived carbon atoms.

Application Notes

D-Cellobiose-¹³C₁₂ can be utilized in a variety of research applications:

  • Metabolic Flux Analysis (MFA): To quantify the rate of intracellular metabolic pathways. By tracking the incorporation of ¹³C atoms from D-Cellobiose-¹³C₁₂ into downstream metabolites, researchers can determine the relative and absolute fluxes through pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2][3]

  • Pathway Elucidation: To identify and confirm metabolic pathways involved in cellobiose utilization. This is particularly relevant in engineered cells or microorganisms that have been modified to metabolize cellobiose.

  • Drug Discovery and Development: To assess the impact of therapeutic agents on cellular metabolism. By comparing the metabolic flux in treated versus untreated cells fed with D-Cellobiose-¹³C₁₂, researchers can identify drug targets and understand off-target effects.

  • Gut Microbiome Research: To study the breakdown of complex carbohydrates by gut bacteria and the subsequent absorption and metabolism of the resulting metabolites by host cells.

Experimental Protocols

Cell Culture and Labeling

This protocol is designed for adherent mammalian cells engineered to express a β-glucosidase, allowing them to metabolize cellobiose.

Materials:

  • Mammalian cell line of interest (e.g., CHO, HEK293) engineered to express β-glucosidase

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • D-Cellobiose-¹³C₁₂ (uniformly labeled)

  • Glucose-free, glutamine-free culture medium

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Standard Culture: Culture cells in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.

  • Adaptation (Optional but Recommended): To adapt cells to a glucose-free environment, gradually replace the glucose-containing medium with a medium containing a non-labeled carbon source that will be replaced by D-Cellobiose-¹³C₁₂.

  • Labeling:

    • Aspirate the standard culture medium.

    • Wash the cells twice with pre-warmed sterile PBS.

    • Add pre-warmed glucose-free, glutamine-free medium supplemented with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and a defined concentration of D-Cellobiose-¹³C₁₂ (e.g., 10 mM).

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the ¹³C label into metabolites.

Metabolite Extraction

This protocol describes a cold methanol-water extraction method suitable for polar metabolites.

Materials:

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • LC-MS grade water

  • Cell scraper

  • Centrifuge capable of 4°C and >15,000 x g

  • Lyophilizer or vacuum concentrator

Procedure:

  • Quenching and Harvesting:

    • Place the 6-well plate on dry ice to rapidly quench metabolic activity.

    • Aspirate the labeling medium.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the cell suspension vigorously for 1 minute.

    • Incubate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

    • Dry the metabolite extract completely using a lyophilizer or vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the analysis of ¹³C-labeled metabolites. Specific parameters such as the gradient and MRM transitions will need to be optimized for the specific instrument and metabolites of interest.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Parameters (Example for Polar Metabolites):

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for the separation of polar metabolites.

  • Mobile Phase A: 95% Water, 5% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0

  • Mobile Phase B: 95% Acetonitrile, 5% Water, 10 mM Ammonium Acetate, pH 9.0

  • Gradient: A gradient from high organic to high aqueous mobile phase.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI) is often suitable for phosphorylated sugars and organic acids.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions should be established for both the unlabeled (M+0) and all possible ¹³C-labeled isotopologues of each target metabolite. For D-Cellobiose-¹³C₁₂, the fully labeled precursor ion will have a mass 12 Da higher than the unlabeled form.

Data Presentation

Quantitative data from metabolic flux analysis should be presented in a clear and structured format to facilitate comparison between different experimental conditions. The following table is a hypothetical representation of results from an experiment tracking the incorporation of ¹³C from D-Cellobiose-¹³C₁₂ into key glycolytic and TCA cycle intermediates over time.

Table 1: Hypothetical Mass Isotopologue Distribution of Key Metabolites Over Time Following Labeling with D-Cellobiose-¹³C₁₂. This table illustrates the percentage of each metabolite pool that contains a certain number of ¹³C atoms (M+n) at different time points. Such data allows for the calculation of metabolic flux rates.

MetaboliteTime (hours)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)M+12 (%)
Glucose-6-Phosphate 185.25.14.53.11.10.50.50.0
445.78.210.115.38.56.25.80.2
245.32.15.412.815.620.138.60.1
Fructose-6-Phosphate 186.14.94.22.91.00.50.40.0
446.27.99.814.98.25.95.10.1
245.82.35.112.515.119.839.30.1
Citrate 195.32.11.50.80.20.10.00.0
460.110.512.38.15.22.81.00.0
2410.28.715.420.118.315.212.10.0
Malate 196.81.51.00.50.20.00.00.0
465.49.811.27.54.12.00.00.0
2412.510.118.222.519.816.90.00.0

Mandatory Visualization

Cellobiose_Metabolism cluster_hydrolytic Hydrolytic Pathway cluster_phosphorolytic Phosphorolytic Pathway ext_cellobiose D-Cellobiose-¹³C₁₂ (Extracellular) transporter Cellobiose Transporter ext_cellobiose->transporter int_cellobiose D-Cellobiose-¹³C₁₂ (Intracellular) b_glucosidase β-Glucosidase int_cellobiose->b_glucosidase cb_phosphorylase Cellobiose Phosphorylase int_cellobiose->cb_phosphorylase transporter->int_cellobiose glucose_13C6_1 Glucose-¹³C₆ b_glucosidase->glucose_13C6_1 glucose_13C6_2 Glucose-¹³C₆ b_glucosidase->glucose_13C6_2 hexokinase1 Hexokinase glucose_13C6_1->hexokinase1 hexokinase2 Hexokinase glucose_13C6_2->hexokinase2 glucose_13C6_3 Glucose-¹³C₆ cb_phosphorylase->glucose_13C6_3 g1p_13C6 Glucose-1-Phosphate-¹³C₆ cb_phosphorylase->g1p_13C6 pi Pi pi->cb_phosphorylase glucose_13C6_3->hexokinase1 pgm Phosphoglucomutase g1p_13C6->pgm g6p_13C6 Glucose-6-Phosphate-¹³C₆ pgm->g6p_13C6 glycolysis Glycolysis & TCA Cycle g6p_13C6->glycolysis atp1 ATP atp1->hexokinase1 adp1 ADP atp2 ATP atp2->hexokinase2 adp2 ADP hexokinase1->g6p_13C6 hexokinase1->adp1 hexokinase2->g6p_13C6 hexokinase2->adp2

Caption: Metabolic pathways for intracellular D-Cellobiose-¹³C₁₂ utilization.

References

Application Notes and Protocols for Mass Spectrometric Analysis of D-Cellobiose-13C12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative mass spectrometry. D-Cellobiose-13C12, a glucose disaccharide fully labeled with carbon-13, offers a distinct mass shift from its unlabeled counterpart, enabling precise tracking and quantification in complex biological matrices. Understanding the fragmentation patterns of both labeled and unlabeled cellobiose (B7769950) in mass spectrometry is crucial for developing robust analytical methods.

These application notes provide a detailed overview of the fragmentation behavior of D-Cellobiose and its 13C-labeled isotopologue under collision-induced dissociation (CID) conditions. Experimental protocols for sample preparation and analysis using electrospray ionization tandem mass spectrometry (ESI-MS/MS) are also presented to guide researchers in their analytical workflows.

Fragmentation Patterns of D-Cellobiose

Under collision-induced dissociation (CID), D-Cellobiose, a disaccharide composed of two β(1→4) linked D-glucose units, undergoes characteristic fragmentation primarily at the glycosidic bond and through cross-ring cleavages. The resulting fragment ions are designated according to the widely accepted Domon and Costello nomenclature.

The most common fragmentation pathways for non-oxidised cello-oligosaccharides like cellobiose involve glycosidic bond cleavages, yielding B and Y ions, and cross-ring cleavages, which produce A and X ions. Specifically for sodiated D-Cellobiose, the most abundant fragment ions observed are typically the Y₁ and B₁ ions, resulting from the cleavage of the glycosidic bond.

D-Cellobiose Fragmentation Data

The following table summarizes the major fragment ions observed in the positive ion mode CID mass spectrum of sodiated D-Cellobiose ([M+Na]⁺). The relative abundance of these ions can vary depending on the specific instrumental conditions, such as collision energy.

Ion Typem/z (for [¹²C₁₂H₂₂O₁₁Na]⁺)Description
[M+Na]⁺365.1Sodiated molecular ion
Y₁203.1Sodiated glucose monomer (reducing end)
B₁185.1Oxonium ion from the non-reducing end
C₁221.1C-type ion from the non-reducing end
⁰’²A₂245.1Cross-ring cleavage fragment

Fragmentation Patterns of this compound

The fragmentation pathways of this compound are analogous to those of its unlabeled counterpart. However, due to the incorporation of twelve ¹³C atoms, the mass-to-charge ratio (m/z) of the parent ion and all resulting fragment ions will be shifted by +12 Da, assuming full isotopic enrichment. This predictable mass shift is the basis for using stable isotope-labeled internal standards in quantitative mass spectrometry.

This compound Fragmentation Data

The following table outlines the expected m/z values for the major fragment ions of sodiated this compound ([¹³C₁₂H₂₂O₁₁Na]⁺) in positive ion mode CID.

Ion Typem/z (for [¹³C₁₂H₂₂O₁₁Na]⁺)Description
[M+Na]⁺377.1Sodiated molecular ion
Y₁215.1Sodiated ¹³C₆-glucose monomer (reducing end)
B₁197.1¹³C₆-Oxonium ion from the non-reducing end
C₁233.1¹³C₆-C-type ion from the non-reducing end
⁰’²A₂257.1¹³C-labeled cross-ring cleavage fragment

Experimental Protocols

Protocol 1: Sample Preparation for ESI-MS/MS Analysis

This protocol outlines the basic steps for preparing D-Cellobiose and this compound samples for analysis by electrospray ionization mass spectrometry.

Materials:

  • D-Cellobiose

  • This compound

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for positive ion mode)

  • Sodium chloride (optional, for sodiated adducts)

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of D-Cellobiose in a 50:50 methanol:water mixture.

    • Prepare a separate 1 mg/mL stock solution of this compound in a 50:50 methanol:water mixture.

  • Working Solution Preparation:

    • For qualitative analysis of fragmentation patterns, dilute the stock solutions to a final concentration of 1-10 µg/mL in 50:50 methanol:water.

    • For creating a calibration curve for quantitative analysis, perform serial dilutions of the D-Cellobiose stock solution to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Spike each calibration standard and the unknown samples with the this compound working solution to a constant final concentration (e.g., 1 µg/mL) to serve as an internal standard.

  • Adduct Formation (Optional):

    • To promote the formation of sodiated adducts ([M+Na]⁺), add a low concentration of sodium chloride (e.g., 1 µM) to the final working solutions.

    • For protonated adducts ([M+H]⁺), adding a small amount of formic acid (e.g., 0.1%) can be beneficial.

  • Final Preparation:

    • Vortex the final solutions thoroughly.

    • Transfer the solutions to autosampler vials for LC-MS/MS analysis.

Protocol 2: ESI-MS/MS Method Parameters

This protocol provides a general starting point for developing an ESI-MS/MS method for the analysis of D-Cellobiose and its labeled counterpart on a triple quadrupole or Q-TOF mass spectrometer. Parameters should be optimized for the specific instrument being used.

Liquid Chromatography (Optional, for complex samples):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention and separation of polar analytes like disaccharides.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from high organic to high aqueous content.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry (Direct Infusion or LC-MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Gas Flow (Desolvation): 600 - 800 L/hr

  • Gas Flow (Cone): 50 - 100 L/hr

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Precursor Ion Selection:

    • For D-Cellobiose: m/z 365.1 ([M+Na]⁺)

    • For this compound: m/z 377.1 ([M+Na]⁺)

  • Collision Gas: Argon

  • Collision Energy: This is a critical parameter to optimize. Start with a range of 10-30 eV to observe the desired fragmentation. Lower energies will favor the precursor ion, while higher energies will increase fragmentation.

  • Product Ion Scan: Scan a mass range that includes the expected fragment ions (e.g., m/z 100-400).

  • Multiple Reaction Monitoring (MRM) for Quantification:

    • D-Cellobiose:

      • Transition 1: 365.1 → 203.1 (Y₁)

      • Transition 2: 365.1 → 185.1 (B₁)

    • This compound (Internal Standard):

      • Transition 1: 377.1 → 215.1 (Y₁)

      • Transition 2: 377.1 → 197.1 (B₁)

Diagrams

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor D-Cellobiose [M+Na]+ Y1 Y1 Ion (Glycosidic Cleavage) Precursor->Y1 CID B1 B1 Ion (Glycosidic Cleavage) Precursor->B1 CID A_X A/X Ions (Cross-Ring Cleavage) Precursor->A_X CID

Caption: General fragmentation pathway of D-Cellobiose under CID.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis Prep Prepare Stock & Working Solutions of D-Cellobiose and this compound Spike Spike with Internal Standard (this compound) Prep->Spike LC Optional: HILIC Separation Spike->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 MS1: Precursor Ion Scan ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan / MRM CID->MS2 Qual Qualitative Analysis: Identify Fragmentation Patterns MS2->Qual Quant Quantitative Analysis: Generate Calibration Curve MS2->Quant

Caption: Experimental workflow for MS analysis of D-Cellobiose.

Tracking Cellobiose Uptake in Microorganisms with D-Cellobiose-¹³C₁₂: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobiose (B7769950), a disaccharide composed of two β-glucose units, is a primary product of cellulose (B213188) degradation and a key carbon source for many microorganisms. Understanding the mechanisms of cellobiose uptake and metabolism is crucial for various applications, including the development of biofuels, the study of gut microbiome dynamics, and the identification of novel antimicrobial targets. The use of stable isotope-labeled D-Cellobiose-¹³C₁₂ offers a powerful method to trace the metabolic fate of cellobiose within microorganisms, providing quantitative insights into transport kinetics, intracellular metabolic pathways, and carbon flux.

This document provides detailed application notes and experimental protocols for tracking cellobiose uptake and metabolism in microorganisms using D-Cellobiose-¹³C₁₂. The methodologies described herein are applicable to a wide range of research areas, from fundamental microbial physiology to applied biotechnology and drug discovery.

Data Presentation

Table 1: Kinetic Parameters of Cellobiose Transport in Microorganisms
Microorganism/CommunityK_m_ (μM)V_max_ (nmol/min/mg of protein)Transport System TypeReference
Mixed ruminal bacteria1410High-affinity active transport[1]
Pyrococcus furiosus0.175Not reportedHigh-affinity ABC transporter[2]
Table 2: ¹³C Enrichment in Key Metabolites Following Incubation with ¹³C-Labeled Substrates
Metabolite¹³C Fraction (%) in Microbial Cells (¹³C-cellulose)¹³C Fraction (%) in Culture Medium (¹³C-cellulose)Reference
Acyl-ornithine~35~25[3]
Lactate~30~35[3]
Propionate~25~28[3]
Nicotinamide~13~13

Experimental Protocols

Protocol 1: General Procedure for ¹³C-Cellobiose Labeling and Metabolite Extraction

This protocol outlines a general workflow for stable isotope probing (SIP) using D-Cellobiose-¹³C₁₂ to study its uptake and metabolism in a microbial culture.

1. Materials:

  • Microorganism of interest

  • Appropriate growth medium

  • D-Cellobiose-¹³C₁₂ (uniformly labeled)

  • Unlabeled D-Cellobiose (for control experiments)

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., 40:40:20 mixture of acetonitrile (B52724):methanol:water, -20°C)

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system

2. Experimental Procedure:

  • Microbial Culture Preparation: Grow the microorganism of interest in its optimal growth medium to the desired growth phase (e.g., mid-exponential phase).

  • Isotope Labeling:

    • Harvest the cells by centrifugation and wash them with a carbon-free medium to remove any residual carbon sources.

    • Resuspend the cells in a fresh growth medium containing D-Cellobiose-¹³C₁₂ as the sole carbon source at a defined concentration (e.g., 1-5 g/L).

    • Incubate the culture under optimal growth conditions.

  • Time-Course Sampling:

    • Collect cell samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the uptake and metabolism of the labeled cellobiose.

  • Metabolism Quenching:

    • Rapidly quench the metabolic activity of the collected cell samples by mixing them with a cold quenching solution. This step is critical to prevent further metabolic changes.

  • Metabolite Extraction:

    • Centrifuge the quenched cell suspension to pellet the cells.

    • Extract the intracellular metabolites by adding a cold extraction solvent to the cell pellet.

    • Vortex the mixture vigorously and incubate at -20°C to ensure efficient extraction.

    • Centrifuge the mixture to pellet cell debris and collect the supernatant containing the extracted metabolites.

  • Sample Analysis:

    • Analyze the extracted metabolites using a high-resolution LC-MS system to identify and quantify the ¹³C-labeled compounds.

Protocol 2: LC-MS Analysis of ¹³C-Labeled Metabolites

This protocol provides a general guideline for the analysis of ¹³C-labeled metabolites by LC-MS.

1. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column is commonly used for the separation of polar metabolites.

  • Mobile Phase: A gradient of two solvents is typically employed. For example, Eluent A: water with 0.1% formic acid, and Eluent B: acetonitrile with 0.1% formic acid.

  • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is commonly used, depending on the metabolites of interest.

  • Scan Range: A wide scan range (e.g., m/z 70-1000) is typically used for untargeted metabolomics.

  • Resolution: High-resolution mass spectrometry (e.g., Orbitrap or TOF) is essential to accurately determine the mass of the isotopologues and distinguish them from other ions.

  • Data Analysis: Specialized software is used to process the raw data, identify the ¹³C-labeled metabolites based on their accurate mass and isotopic patterns, and quantify their abundance.

Mandatory Visualizations

Signaling Pathway of Intracellular Cellobiose Metabolism

Cellobiose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D-Cellobiose-13C12 This compound Cellobiose-13C12 Cellobiose-13C12 This compound->Cellobiose-13C12 Cellobiose Transporter Glucose-13C6 Glucose-13C6 Cellobiose-13C12->Glucose-13C6 β-glucosidase Glucose-1-P-13C6 Glucose-1-P-13C6 Cellobiose-13C12->Glucose-1-P-13C6 Cellobiose Phosphorylase (+ Pi) Glucose-6-P-13C6 Glucose-6-P-13C6 Glucose-13C6->Glucose-6-P-13C6 Hexokinase (ATP -> ADP) Glycolysis Glycolysis Glucose-6-P-13C6->Glycolysis Glucose-1-P-13C6->Glucose-6-P-13C6 Phosphoglucomutase

Caption: Intracellular pathways for D-Cellobiose-¹³C₁₂ metabolism.

Experimental Workflow for Tracking Cellobiose Uptake

Experimental_Workflow A Microbial Culture (Mid-exponential phase) B Incubation with This compound A->B Step 1 C Time-course Sampling B->C Step 2 D Metabolism Quenching (e.g., Cold Methanol) C->D Step 3 E Metabolite Extraction (e.g., Acetonitrile/Methanol/Water) D->E Step 4 F LC-MS Analysis E->F Step 5 G Data Analysis (Isotopologue Identification & Quantification) F->G Step 6 H Metabolic Pathway and Flux Analysis G->H Step 7

References

Application Notes and Protocols for Studying Cellulase Enzyme Kinetics using D-Cellobiose-13C12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-Cellobiose-13C12 for the detailed study of cellulase (B1617823) enzyme kinetics. The use of a stable isotope-labeled substrate offers significant advantages in sensitivity and accuracy, particularly in complex biological matrices.

Introduction

Cellulases are a class of enzymes that catalyze the hydrolysis of β-1,4-glycosidic bonds in cellulose (B213188), the most abundant biopolymer on Earth. The study of cellulase kinetics is crucial for various industrial applications, including biofuel production, textile manufacturing, and food processing. D-Cellobiose, a disaccharide, is a primary product of cellulose degradation by cellulases and also serves as a substrate for β-glucosidases. Understanding the kinetics of cellulase activity and the impact of inhibitors is essential for optimizing these processes and for the development of novel enzymatic solutions.

The use of this compound, a stable isotope-labeled version of cellobiose (B7769950), allows for highly sensitive and specific detection of enzymatic products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This approach overcomes the limitations of traditional colorimetric assays, especially in crude enzyme preparations or when studying product inhibition where high concentrations of unlabeled cellobiose or glucose may be present.

Key Applications

  • Determination of Kinetic Parameters: Accurately measure Michaelis-Menten constants (Km and Vmax) and catalytic efficiency (kcat) for various cellulases, including endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases.

  • Inhibitor Screening and Characterization: Efficiently screen for and characterize the mechanism of cellulase inhibitors, which is critical for drug development and optimizing industrial processes where product inhibition is a major challenge.[1]

  • Real-time Reaction Monitoring: Follow the enzymatic hydrolysis of cellobiose in real-time, providing detailed insights into the reaction mechanism and the synergistic action of different cellulase components.

  • High-Throughput Screening: Adaptable for high-throughput screening (HTS) platforms for the discovery of novel cellulase enzymes or potent inhibitors.

Data Presentation: Kinetic Parameters of Cellulases

The following tables summarize representative kinetic data for cellulases from common fungal sources. It is important to note that these values were determined using unlabeled cellobiose and serve as an illustrative example of the data that can be obtained using this compound. The use of the labeled substrate is expected to provide more precise and accurate measurements.

Table 1: Michaelis-Menten Kinetic Parameters for β-Glucosidases with Cellobiose as Substrate

Enzyme SourceEnzyme ComponentKm (mM)Vmax (IU/mL)Ki (Glucose, mM)Reference
Trichoderma reeseiβ-Glucosidase (BGL1)0.38-3.25[2]
Aspergillus nigerβ-Glucosidase (SP188)0.57-2.70[2]
Trichoderma reesei (complex)Cellobiase1.116-

Note: Vmax values are highly dependent on enzyme concentration and purity. The Ki value represents the inhibition constant for the product, glucose.

Table 2: Kinetic Parameters for Cellulases from Trichoderma reesei on Different Substrates

EnzymeSubstrateKmVmax
Cellulase complexSulfuric acid-catalyzed hydrothermally pretreated sugarcane bagasse54.81 - 209.99 gGLC/LSOL2.90 - 7.48 gGLC/LSOLh
Cellulase complexUnlabeled Cellobiose1.1 mM16 IU/mL

Note: The wide range of Km and Vmax values for the pretreated sugarcane bagasse reflects the heterogeneity of the substrate.

Experimental Protocols

Protocol for Determination of Cellulase Kinetic Parameters using this compound and LC-MS

This protocol describes a method to determine the Michaelis-Menten kinetic parameters (Km and Vmax) of a cellulase (specifically a β-glucosidase) using this compound as the substrate and Liquid Chromatography-Mass Spectrometry (LC-MS) for product detection.

Materials:

  • This compound

  • Purified cellulase (e.g., β-glucosidase from Trichoderma reesei)

  • Reaction Buffer (e.g., 50 mM Sodium Acetate buffer, pH 5.0)

  • Quenching Solution (e.g., 1 M Sodium Carbonate or Acetonitrile)

  • LC-MS grade water and acetonitrile

  • Microcentrifuge tubes

  • Incubator/water bath

  • LC-MS system with a suitable column for sugar analysis (e.g., an amine-based column)

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in the reaction buffer to a final concentration of 100 mM.

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in the reaction buffer to achieve a range of concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 mM).

  • Prepare Enzyme Solution: Prepare a stock solution of the purified cellulase in the reaction buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Enzymatic Reaction: a. For each substrate concentration, add 50 µL of the this compound dilution to a microcentrifuge tube. b. Pre-incubate the substrate solutions at the optimal reaction temperature (e.g., 50°C) for 5 minutes. c. Initiate the reaction by adding 50 µL of the pre-warmed enzyme solution to each tube. Mix gently. d. Incubate the reaction for a predetermined time (e.g., 10, 20, 30 minutes). The time should be within the initial linear rate of the reaction. e. Terminate the reaction by adding 100 µL of the quenching solution.

  • Sample Preparation for LC-MS: a. Centrifuge the quenched reaction mixtures to pellet any precipitated protein. b. Transfer the supernatant to an LC-MS vial. c. Dilute the samples as necessary with LC-MS grade water.

  • LC-MS Analysis: a. Inject the samples onto the LC-MS system. b. Monitor the formation of the product, 13C6-Glucose, by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) of the appropriate mass-to-charge ratio (m/z).

  • Data Analysis: a. Quantify the amount of 13C6-Glucose produced in each reaction using a standard curve of 13C6-Glucose. b. Calculate the initial reaction velocity (V₀) for each substrate concentration. c. Plot V₀ versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

Protocol for Cellulase Inhibitor Screening using this compound

This protocol provides a framework for screening potential cellulase inhibitors.

Materials:

  • This compound

  • Purified cellulase

  • Potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reaction Buffer

  • Quenching Solution

  • LC-MS system

Procedure:

  • Prepare Reagents: Prepare stock solutions of this compound, cellulase, and inhibitor compounds. The concentration of this compound should be close to the Km value of the enzyme.

  • Enzymatic Reaction: a. In microcentrifuge tubes, add the reaction buffer, the potential inhibitor at various concentrations, and the enzyme solution. b. Pre-incubate this mixture for a defined period (e.g., 15 minutes) at the optimal reaction temperature to allow for inhibitor binding. c. Initiate the reaction by adding the this compound substrate. d. Incubate for a fixed time within the linear range of the uninhibited reaction. e. Terminate the reaction with the quenching solution.

  • LC-MS Analysis: Analyze the samples for the formation of 13C6-Glucose as described in Protocol 4.1.

  • Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction with no inhibitor. b. Determine the IC50 value for potent inhibitors. c. To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis cluster_results 4. Results prep_substrate Prepare this compound Substrate Solutions pre_incubation Pre-incubate Substrate and/or Enzyme-Inhibitor prep_substrate->pre_incubation prep_enzyme Prepare Cellulase Enzyme Solution initiate_reaction Initiate Reaction by adding Enzyme/Substrate prep_enzyme->initiate_reaction prep_inhibitor Prepare Inhibitor Solutions (optional) prep_inhibitor->pre_incubation pre_incubation->initiate_reaction incubation Incubate at Optimal Temperature and Time initiate_reaction->incubation terminate_reaction Terminate Reaction (Quenching) incubation->terminate_reaction sample_prep Sample Preparation (Centrifugation, Dilution) terminate_reaction->sample_prep detection Detection of 13C-labeled Product (LC-MS/NMR) sample_prep->detection data_analysis Data Analysis (Quantification, Curve Fitting) detection->data_analysis kinetic_params Determine Kinetic Parameters (Km, Vmax, kcat) data_analysis->kinetic_params inhibitor_char Characterize Inhibition (IC50, Ki, Mechanism) data_analysis->inhibitor_char

Caption: Experimental workflow for cellulase kinetic studies.

Enzymatic_Reaction cluster_reactants Reactants cluster_complex Intermediate cluster_products Products cellobiose This compound es_complex Enzyme-Substrate Complex cellobiose->es_complex Binds enzyme Cellulase (β-glucosidase) enzyme->es_complex glucose1 13C6-Glucose es_complex->glucose1 Hydrolysis glucose2 13C6-Glucose es_complex->glucose2 enzyme_released Cellulase (β-glucosidase) es_complex->enzyme_released Releases

Caption: Enzymatic hydrolysis of this compound.

Synergistic_Action cellulose Cellulose endo Endoglucanase cellulose->endo Randomly cleaves exo Exoglucanase (Cellobiohydrolase) cellulose->exo Acts on chain ends amorphous Amorphous Regions endo->amorphous cellobiose Cellobiose (this compound) exo->cellobiose beta_glucosidase β-Glucosidase glucose Glucose (13C6-Glucose) beta_glucosidase->glucose chain_ends New Chain Ends amorphous->chain_ends chain_ends->exo cellobiose->exo Product Inhibition cellobiose->beta_glucosidase Substrate

Caption: Synergistic action of cellulase components.

References

Troubleshooting & Optimization

common experimental problems with D-Cellobiose-13C12

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Cellobiose-13C12. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges with this isotopically labeled compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a stable isotope-labeled form of D-Cellobiose, where all twelve carbon atoms are the 13C isotope. It is primarily used as a tracer in metabolic research to study cellulose (B213188) degradation, carbohydrate uptake and metabolism, and as an internal standard in mass spectrometry-based quantitative analyses.

Q2: What are the storage and handling recommendations for this compound?

It is recommended to store this compound at room temperature in a dry place. For long-term storage, especially once in solution, it is advisable to store at -20°C or -80°C to minimize degradation.

Troubleshooting Guides

Solubility Issues

Q: I am having trouble dissolving this compound. What solvents are recommended and what are their approximate solubilities?

A: this compound, like its unlabeled counterpart, is a polar molecule. Its solubility can be a limiting factor in some experimental setups. Below is a table summarizing the solubility of D-Cellobiose in common laboratory solvents. Please note that the solubility of the 13C labeled version is expected to be very similar to the unlabeled compound.

SolventSolubility (approximate)Tips for Dissolving
Water35 mg/mLSonication or gentle heating can aid dissolution.
Dimethyl Sulfoxide (DMSO)20 mg/mLHygroscopic; use anhydrous DMSO and sonicate if necessary.
EthanolLowGenerally considered poorly soluble.
MethanolLowGenerally considered poorly soluble.
AcetonitrileVery LowNot a recommended solvent for high concentrations.

Data is for unlabeled D-(+)-Cellobiose and should be used as a guideline for this compound.

Stability Concerns

Q: How stable is this compound in solution under different pH and temperature conditions?

A: this compound is a relatively stable disaccharide. However, extreme pH and high temperatures can lead to hydrolysis of the glycosidic bond, breaking it down into two glucose-13C6 molecules. The stability of the cellulase (B1617823) enzymes that break down cellobiose (B7769950) is also pH and temperature-dependent, with optimal activity typically observed between pH 4.2-5.8.[1][2] The enzyme itself shows good stability up to 60°C.[2]

ConditionStability ProfileRecommendations
Acidic pH (< 4) Increased risk of acid-catalyzed hydrolysis over time.Prepare fresh solutions and store at low temperatures. Minimize exposure to strong acids.
Neutral pH (6-8) Generally stable for extended periods at room temperature.Ideal for most cell culture and enzymatic assays. Buffer solutions are recommended.
Alkaline pH (> 9) Susceptible to degradation, especially at elevated temperatures.Avoid prolonged storage at high pH. Prepare solutions fresh before use.
Temperature Stable at room temperature (20-25°C). Decomposition of the solid form occurs at temperatures above 225-230°C. In solution, hydrolysis can occur at elevated temperatures, with enzymatic activity being optimal around 50-55°C.[1]For long-term storage of solutions, freezing is recommended. For enzymatic assays, adhere to the optimal temperature of the specific enzyme being used.
Analytical Challenges: NMR Spectroscopy

Q: I am observing unexpected peaks or poor resolution in the 13C NMR spectrum of this compound. What are the common causes and solutions?

A: Achieving a high-quality 13C NMR spectrum requires careful sample preparation. Here are some common issues and how to address them:

  • Poor Resolution and Broad Lines: This is often caused by the presence of solid particles in the sample, which disrupt the magnetic field homogeneity.[3] High sample concentration can also increase viscosity and lead to broader lines.[3]

    • Solution: Always filter your sample into the NMR tube using a small plug of glass wool in a Pasteur pipette to remove any suspended solids.[3] If high concentration is necessary for sensitivity, be aware that some line broadening may be unavoidable.

  • Contaminant Peaks: Peaks from residual solvents, grease, or dust can obscure your spectrum.

    • Solution: Use high-purity deuterated solvents. Ensure your NMR tubes and caps (B75204) are scrupulously clean.[3]

  • Chemical Shift Variations: The chemical shifts of the carbon atoms in D-Cellobiose can be influenced by the solvent and the presence of salts.[4][5][6]

    • Solution: Be consistent with your choice of solvent and buffer components. When comparing spectra, ensure the experimental conditions are identical.

Caption: A logical workflow for preparing this compound samples for NMR analysis and troubleshooting common issues.

Analytical Challenges: Mass Spectrometry

Q: I am having difficulty interpreting the mass spectrum of this compound. What are the expected fragmentation patterns and common adducts?

A: The interpretation of mass spectra of 13C-labeled sugars requires consideration of fragmentation pathways and the formation of adducts.

  • Expected Mass: The monoisotopic mass of this compound is 354.16 Da.

  • Fragmentation: In tandem mass spectrometry (MS/MS), the fragmentation of sugars can be complex. For labeled glucose, a common cleavage occurs between C1 and C2.[7] For this compound, you can expect to see fragments corresponding to the loss of water and formaldehyde, as well as cleavage of the glycosidic bond to produce glucose-13C6 fragments. The exact fragmentation pattern will depend on the ionization technique and collision energy used.

  • Common Adducts: In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]+), potassium ([M+K]+), and ammonium (B1175870) ([M+NH4]+).

    • Solution: Be aware of these potential adducts when analyzing your data. Using a high-resolution mass spectrometer can help to distinguish between the molecular ion and its adducts.

Mass_Spec_Pathway cluster_sample Sample Introduction cluster_analysis Mass Analysis cluster_ions Observed Ions sample This compound in solution ionization Ionization Source (e.g., ESI) sample->ionization ms1 MS1: Detect Molecular Ion and Adducts ionization->ms1 fragmentation Collision-Induced Dissociation (CID) ms1->fragmentation molecular_ion [M+H]+ (m/z ~355.16) ms1->molecular_ion adducts [M+Na]+, [M+K]+, etc. ms1->adducts ms2 MS2: Detect Fragment Ions fragmentation->ms2 fragments Glucose-13C6 fragments, water/formaldehyde losses ms2->fragments

Caption: A diagram illustrating the process of mass spectrometry analysis for this compound, from sample introduction to the detection of various ions.

Use as an Internal Standard

Q: I want to use this compound as an internal standard. What are the best practices?

A: Using a stable isotope-labeled internal standard is an excellent way to improve the accuracy and precision of quantification in mass spectrometry.

  • Purity: Ensure the isotopic and chemical purity of your this compound standard.

  • Addition: The internal standard should be added to the sample as early as possible in the sample preparation workflow to account for variability in extraction and other processing steps.

  • Concentration: The concentration of the internal standard should be similar to the expected concentration of the analyte in your samples.

  • Co-elution: In liquid chromatography-mass spectrometry (LC-MS), the stable isotope-labeled internal standard will co-elute with the unlabeled analyte, which helps to correct for matrix effects.[8]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol is adapted for the enzymatic hydrolysis of this compound to produce Glucose-13C6, which can be useful for subsequent metabolic studies.

Materials:

  • This compound

  • β-glucosidase (cellobiase) enzyme

  • 50 mM Sodium Acetate (B1210297) Buffer (pH 4.8)

  • Thermomixer or water bath

  • Quenching solution (e.g., ice-cold methanol)

Procedure:

  • Prepare a stock solution of this compound in 50 mM sodium acetate buffer. The concentration will depend on your specific experimental needs.

  • Pre-warm the this compound solution and the β-glucosidase enzyme solution to the optimal temperature for the enzyme (typically 50°C).

  • Initiate the reaction by adding a known amount of β-glucosidase to the this compound solution.

  • Incubate the reaction mixture at the optimal temperature with gentle shaking.

  • At desired time points, take aliquots of the reaction mixture and quench the reaction by adding a volume of ice-cold methanol.

  • Analyze the quenched samples by a suitable method (e.g., LC-MS) to quantify the remaining this compound and the produced Glucose-13C6.

Protocol 2: Cellular Uptake Assay with this compound

This is a general protocol for measuring the uptake of this compound into cultured mammalian cells. This protocol may need to be optimized for your specific cell line and experimental conditions.

Materials:

  • Cultured mammalian cells

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., 80% methanol)

  • 24- or 96-well plates

Procedure:

  • Seed cells in 24- or 96-well plates and grow to near confluence.

  • On the day of the assay, aspirate the growth medium and wash the cells with pre-warmed assay buffer.

  • Add fresh assay buffer to each well.

  • Initiate the uptake by adding a known concentration of this compound to the wells.

  • Incubate the plate for a predetermined time at 37°C with gentle agitation.

  • To stop the uptake, rapidly aspirate the this compound containing buffer and wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer to each well.

  • Collect the cell lysates and analyze them by LC-MS to quantify the amount of intracellular this compound.

Cellular_Uptake_Workflow cluster_cell_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis seed_cells Seed cells in multi-well plate grow_cells Grow to near confluence seed_cells->grow_cells wash_cells Wash cells with assay buffer grow_cells->wash_cells add_tracer Add this compound wash_cells->add_tracer incubate Incubate at 37°C add_tracer->incubate stop_uptake Stop uptake with ice-cold PBS wash incubate->stop_uptake lyse_cells Lyse cells to extract metabolites stop_uptake->lyse_cells lcms_analysis Quantify intracellular This compound by LC-MS lyse_cells->lcms_analysis

Caption: A step-by-step workflow for conducting a cellular uptake assay using this compound.

References

correcting for natural 13C abundance in D-Cellobiose-13C12 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for natural 13C abundance in D-Cellobiose-13C12 stable isotope tracing experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to correct for the natural abundance of 13C?

A1: Carbon naturally exists as two stable isotopes: approximately 98.9% is 12C and 1.1% is 13C[1]. When a molecule is analyzed by mass spectrometry, this naturally occurring 13C contributes to the mass isotopologue distribution (MID), creating peaks at M+1, M+2, etc., even in an unlabeled sample. In experiments using a 13C-labeled tracer like this compound, it is critical to mathematically subtract this natural contribution.[1][2] Failure to do so leads to an overestimation of the 13C enrichment from the tracer, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[2]

Q2: What is this compound and how is it used in metabolic research?

A2: this compound is a stable isotope-labeled form of cellobiose, a disaccharide composed of two glucose units. In this molecule, all 12 carbon atoms are the 13C isotope.[3][4][5] It serves as a tracer that can be introduced into biological systems, such as cell cultures or in vivo models.[6] As cells metabolize the this compound, the labeled carbon atoms are incorporated into various downstream metabolites. By tracking the distribution of these 13C atoms using mass spectrometry or NMR, researchers can elucidate metabolic pathways, quantify reaction rates (fluxes), and understand how different nutrients contribute to cellular processes.[7][8]

Q3: What are the key steps in a typical this compound labeling experiment?

A3: A typical workflow involves several critical stages, from experimental design to data analysis. The main steps include:

  • Experimental Design: Selecting the appropriate cell line or model system and determining the optimal concentration of this compound and the labeling duration.[9]

  • Tracer Experiment: Culturing the biological system in a medium containing this compound to allow for its uptake and metabolism.[9]

  • Quenching and Extraction: Rapidly halting all metabolic activity (quenching) to preserve the metabolic state, followed by the extraction of metabolites.[9]

  • Analytical Measurement: Measuring the isotopic enrichment of target metabolites, typically using mass spectrometry (MS) to determine the mass isotopologue distributions (MIDs).[6][10]

  • Data Correction and Analysis: Correcting the raw MIDs for natural 13C abundance and analyzing the corrected data to determine metabolic fluxes.[1]

cluster_exp Experimental Phase cluster_ana Analytical Phase exp_design 1. Experimental Design (Cell line, Tracer Conc., Time) tracer_exp 2. Tracer Incubation (Culture with this compound) exp_design->tracer_exp quenching 3. Quenching & Extraction (Halt Metabolism, Extract Metabolites) tracer_exp->quenching ms_acq 4. MS Data Acquisition (Measure Raw MIDs) quenching->ms_acq data_corr 5. Natural Abundance Correction ms_acq->data_corr flux_calc 6. Metabolic Flux Analysis data_corr->flux_calc

Caption: A typical workflow for a this compound stable isotope tracing experiment.

Q4: What information is essential for an accurate natural abundance correction?

A4: To perform an accurate correction, specific information must be provided to the correction algorithm or software.[2] Incomplete or incorrect inputs are a major source of error.

ParameterDescriptionCriticality
Measured MID The raw, uncorrected mass isotopologue distribution (intensities of M+0, M+1, M+2, etc.) of your analyte from the mass spectrometer.High
Molecular Formula The complete and correct molecular formula of the analyte, including any atoms added during derivatization.[2]High
Tracer Isotopic Purity The exact isotopic purity of the this compound tracer. Commercially available tracers are never 100% pure and contain small amounts of 12C.[2]Medium
Instrument Mass Resolution The mass resolution of the spectrometer can influence the correction, especially for high-resolution data where different isotopologues may be resolved.[2]Medium

Q5: I have performed the correction, and some of my abundance values are negative. What does this mean and how should I handle it?

A5: Negative abundance values after correction are a common issue that does not represent a true physical state but rather an artifact of the data or processing.[2] Potential causes include:

  • Low Signal Intensity: If the signal for a specific isotopologue is very low or indistinguishable from noise in the raw data, the correction algorithm can produce a negative value.[2]

  • Incorrect Background Subtraction: Inaccurate background subtraction can distort the relative intensities of the isotopologues before correction.[2][11]

  • Measurement Errors: Random noise and measurement inaccuracies in the mass spectrometry data can lead to MIDs that result in negative values after correction.[2]

It is generally recommended to set these negative values to zero and then re-normalize the sum of the remaining isotopologue fractions to 100%.[2] This approach acknowledges that negative abundances are impossible while preserving the relative distribution of the other isotopologues.

cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Negative Abundance Value Detected? low_signal Is Signal-to-Noise Ratio Low? start->low_signal Yes bad_bkg Was Background Subtraction Accurate? start->bad_bkg peak_int Is Peak Integration Correct? start->peak_int set_zero Set Negative Values to Zero low_signal->set_zero bad_bkg->set_zero peak_int->set_zero renorm Re-normalize Remaining Fractions to 100% set_zero->renorm

Caption: A logical workflow for troubleshooting negative abundance values after correction.

Troubleshooting Guide

This guide addresses common problems encountered during the correction and analysis of this compound labeling data.

ProblemPotential Cause(s)Recommended Solution(s)
Inaccurate Correction (e.g., Unlabeled standard does not show ~100% M+0 after correction)1. Incorrect molecular formula used (especially forgetting derivatization agents).[2]2. Systematic error in MS calibration or stability.[2]3. Incorrect peak integration during data processing.[2]1. Double-check and verify the complete molecular formula for each metabolite.2. Ensure the mass spectrometer is properly calibrated across the relevant mass range.[2] Use QC samples to monitor instrument performance.3. Manually review the peak integration for each isotopologue to ensure accuracy. Adjust software parameters if needed.[2]
Low Isotopic Enrichment (e.g., Low signal for labeled metabolites)1. Insufficient labeling time to reach isotopic steady state.[12]2. Suboptimal concentration of this compound tracer.3. Presence of competing unlabeled carbon sources in the culture medium (e.g., unlabeled glucose).[9]1. Perform a time-course experiment to determine when isotopic steady state is reached. Extend the labeling period if necessary.[12]2. Titrate the tracer concentration to find the optimal level for your specific biological system.3. Use a defined medium where this compound is the primary carbon source for the pathway of interest.[9]
High Background Noise (e.g., Elevated baseline, interfering peaks)1. Contaminated solvents or reagents.[11]2. Leaks in the LC or MS system.[11]3. Carryover from previous sample injections.[11]1. Run blank injections of your mobile phase to identify the source of contamination. Use high-purity solvents.2. Check all system fittings and connections for leaks.3. Implement a rigorous wash cycle for the autosampler and injection port between samples.[11]
Poor Fit Between Model and Data (e.g., High residuals after flux analysis)1. The metabolic network model is incomplete or contains errors (e.g., missing reactions).[12]2. The system did not reach isotopic steady state, a key assumption for many MFA models.[12]3. High measurement noise or errors in the corrected labeling data.[12]1. Verify all reactions and atom transitions in your model for biological accuracy. Consider metabolic compartmentalization.[12]2. Confirm steady state by measuring labeling at multiple time points. If not feasible, consider instationary MFA methods.[12]3. Review the data quality and troubleshooting steps for data acquisition and correction.

Experimental Protocols

Protocol 1: General Data Acquisition Workflow for 13C Correction

This protocol outlines a generalized workflow for acquiring mass spectrometry data suitable for natural abundance correction.

  • Sample Preparation: Prepare metabolite extracts from both unlabeled (natural abundance control) and this compound-labeled samples.

  • Instrument Setup:

    • Calibrate the mass spectrometer across the required mass range.[2]

    • Optimize ionization source parameters to ensure a stable signal.[2]

    • Set the instrument to acquire data in full scan mode to capture the complete mass isotopologue distribution for target analytes.[2]

  • Data Acquisition Sequence:

    • Inject a blank sample (solvent only) to assess background noise and system cleanliness.[2][11]

    • Inject the unlabeled control sample. This is crucial for verifying the accuracy of the natural abundance correction algorithm.[2]

    • Inject the 13C-labeled samples.

    • Ensure that all peaks of interest are well-defined with sufficient signal intensity.

Protocol 2: Conceptual Workflow for Natural Abundance Correction

This protocol describes the conceptual steps for using a correction tool (e.g., IsoCor, IsoCorrectoR, or custom scripts).[2][13]

  • Data Extraction:

    • Process the raw mass spectrometry data using appropriate software (e.g., vendor software, MS-DIAL).[2]

    • Integrate the peaks for each isotopologue (M+0, M+1, M+2, etc.) of your target metabolites to obtain their respective intensities.[2]

  • Data Formatting:

    • Export the integrated data into a compatible format (e.g., CSV).

    • The file should contain columns for the metabolite name, its complete molecular formula, and the measured intensities for each isotopologue.[2]

  • Correction Execution:

    • Load the data file into the correction software.

    • Input the necessary parameters, including the tracer element (13C), the isotopic purity of the this compound tracer, and the molecular formulas of the analytes.[2]

    • Run the correction algorithm.

  • Output Analysis:

    • The software will generate an output file containing the corrected mass isotopologue distributions, which represent the true tracer-derived enrichment.

    • Use this corrected data for downstream metabolic flux analysis.

cluster_raw Raw Data cluster_inputs Correction Inputs cluster_corrected Corrected Data raw_mid Measured MID (Tracer + Natural 13C) correction Correction Algorithm (Matrix-based Subtraction) raw_mid->correction mol_formula Molecular Formula mol_formula->correction tracer_purity Tracer Purity tracer_purity->correction corr_mid Corrected MID (Tracer-only 13C) correction->corr_mid

Caption: The relationship between raw data, correction inputs, and the final corrected data.

References

minimizing isotopic scrambling in D-Cellobiose-13C12 tracer studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Cellobiose-¹³C₁₂ tracer studies. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing isotopic scrambling and ensuring the accuracy of their metabolic flux analyses. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern in D-Cellobiose-¹³C₁₂ tracer studies?

A1: Isotopic scrambling refers to the randomization of the ¹³C labels within a metabolite, leading to a distribution of isotopes that does not directly reflect the predicted metabolic pathway.[1] In D-Cellobiose-¹³C₁₂ studies, the initial controlled labeling pattern can become scrambled through various biochemical reactions. This is a significant issue because ¹³C Metabolic Flux Analysis (¹³C-MFA) relies on the precise tracking of these carbon atoms to calculate metabolic fluxes.[1] If scrambling occurs, the measured mass isotopomer distributions (MIDs) will not accurately represent the activity of the primary metabolic pathways, leading to erroneous flux calculations.

Q2: What are the primary metabolic pathways for D-Cellobiose and how do they influence isotopic labeling?

A2: Once transported into the cell, D-Cellobiose is primarily metabolized through two pathways:

  • Hydrolytic Pathway: β-glucosidase cleaves cellobiose (B7769950) into two molecules of glucose.

  • Phosphorolytic Pathway: Cellobiose phosphorylase cleaves cellobiose into one molecule of glucose and one molecule of glucose-1-phosphate.

The pathway utilized will significantly impact the initial labeling pattern of the glucose and glucose-6-phosphate pools entering glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). The phosphorolytic pathway, for instance, introduces a labeled glucose-1-phosphate which can enter glycolysis after conversion to glucose-6-phosphate, potentially leading to different initial labeling patterns compared to the direct production of two glucose molecules in the hydrolytic pathway.

Q3: What are the main biochemical causes of isotopic scrambling downstream of cellobiose metabolism?

A3: Isotopic scrambling in studies using D-Cellobiose-¹³C₁₂ primarily occurs in the central carbon metabolism pathways that process the resulting glucose and glucose-6-phosphate. Key causes include:

  • Reversible Reactions: Many enzymatic reactions in glycolysis (e.g., aldolase, triose-phosphate isomerase) and the tricarboxylic acid (TCA) cycle (e.g., fumarase, succinate (B1194679) dehydrogenase) are reversible.[1] This bidirectionality can lead to the redistribution of ¹³C atoms within a metabolite's carbon skeleton.

  • Pentose Phosphate Pathway (PPP): The non-oxidative branch of the PPP involves a series of reversible reactions catalyzed by transketolase and transaldolase that extensively rearrange carbon backbones, leading to significant scrambling.[2]

  • Metabolic Branch Points: At metabolic intersections, such as the glucose-6-phosphate node, the labeled carbons can be directed into different pathways (glycolysis vs. PPP), and the resulting products can reconverge later, complicating the labeling patterns.

  • Futile Cycles: The simultaneous operation of opposing metabolic pathways can lead to the continuous cycling of metabolites and scrambling of isotopic labels.[1]

Q4: How can I experimentally minimize isotopic scrambling?

A4: Minimizing isotopic scrambling requires careful experimental design and execution. Key strategies include:

  • Rapid Quenching: Immediately stopping all enzymatic activity at the time of sample collection is critical. This is typically achieved by rapidly freezing the cells in liquid nitrogen or using cold quenching solutions.

  • Optimized Extraction: Employing efficient and validated metabolite extraction protocols is necessary to prevent metabolite degradation and enzymatic activity during sample processing.

  • Isotopic Steady State: For many ¹³C-MFA studies, it is crucial to ensure that the system has reached an isotopic steady state, where the ¹³C enrichment in metabolites is stable over time. Performing a time-course experiment can help determine the optimal labeling duration.

Troubleshooting Guides

This section provides solutions to common problems encountered during D-Cellobiose-¹³C₁₂ tracer studies.

Problem Possible Cause Troubleshooting Steps
Unexpectedly Low ¹³C Incorporation in Downstream Metabolites 1. Slow Substrate Uptake or Metabolism: The cells may not be efficiently taking up or metabolizing the D-Cellobiose-¹³C₁₂. 2. Dilution by Unlabeled Sources: The labeled substrate may be diluted by endogenous unlabeled pools or by the influx of unlabeled carbon from other sources. 3. Incorrect Sampling Time: The sampling time might be too early for the label to incorporate into downstream metabolites.1. Verify Substrate Uptake: Measure the concentration of D-Cellobiose-¹³C₁₂ in the medium over time. 2. Check Cell Viability: Ensure cells are healthy and metabolically active. 3. Optimize Substrate Concentration: Consider increasing the tracer concentration, being mindful of potential toxicity. 4. Perform a Time-Course Experiment: Collect samples at various time points to track label incorporation.
Mass Isotopomer Distributions Suggest Scrambling in Glycolysis/TCA Cycle 1. High Reversible Flux: High rates of reversible enzymatic reactions in glycolysis or the TCA cycle. 2. Multiple Active Pathways: Simultaneous high flux through pathways that produce the same intermediates with different labeling patterns.1. Analyze Labeling in Multiple Intermediates: Examine the labeling patterns of several intermediates within the pathway to get a more comprehensive picture. 2. Utilize ¹³C-MFA Software: Employ software to model the data and estimate the relative fluxes through reversible and competing pathways. 3. Consider Different Tracers: In parallel experiments, use specifically labeled glucose tracers to better resolve fluxes through particular pathways.
Inconsistent Results Between Biological Replicates 1. Inconsistent Quenching: Variations in the time and method of quenching metabolism. 2. Incomplete Metabolite Extraction: The efficiency of metabolite extraction can vary. 3. Analytical Variability: Issues with the mass spectrometer can lead to inconsistent data.1. Standardize Quenching: Ensure the time from sample collection to quenching is minimized and consistent. 2. Test Extraction Solvents: Experiment with different extraction solvents (e.g., methanol (B129727), ethanol) to find the optimal one for your metabolites of interest. 3. Regular Instrument Calibration: Ensure the mass spectrometer is regularly calibrated and maintained.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with D-Cellobiose-¹³C₁₂
  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare the experimental medium by supplementing a base medium (lacking unlabeled glucose) with the desired concentration of D-Cellobiose-¹³C₁₂.

  • Initiate Labeling:

    • For adherent cells, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.

    • For suspension cells, pellet the cells, wash once with pre-warmed PBS, and resuspend in the pre-warmed labeling medium.

  • Incubation: Incubate the cells for the desired labeling period, as determined by a preliminary time-course experiment to establish isotopic steady state.

Protocol 2: Rapid Quenching and Metabolite Extraction
  • Quenching:

    • Adherent Cells: Place the culture plate on a bed of dry ice. Aspirate the labeling medium and immediately add a sufficient volume of ice-cold quenching solution (e.g., 80% methanol at -80°C).

    • Suspension Cells: Rapidly transfer the cell suspension to a centrifuge tube containing ice-cold quenching solution.

  • Cell Lysis: Scrape the adherent cells into the quenching solution. For both cell types, vortex the cell lysate/quenching solution mixture vigorously.

  • Incubation: Incubate the samples at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator.

  • Storage: Store the dried metabolite pellets at -80°C until analysis.

Protocol 3: Data Correction for Natural Isotope Abundance
  • Software Selection: Utilize specialized software for correcting mass spectrometry data for the natural abundance of stable isotopes. Examples include IsoCor and ICT.

  • Data Input: Input the raw mass spectrometry data, the molecular formula of the metabolites of interest, and information about the isotopic tracer used.

  • Correction Algorithm: The software will apply a correction algorithm to deconvolute the measured isotopic patterns and remove the contribution from naturally abundant isotopes.

  • Output: The output will be the corrected mass isotopomer distributions, which can then be used for metabolic flux analysis.

Visualizations

G Experimental Workflow for D-Cellobiose-¹³C₁₂ Tracer Studies cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Data Acquisition and Analysis Cell Seeding Cell Seeding Media Preparation Media Preparation Cell Seeding->Media Preparation Tracer Incubation Tracer Incubation Media Preparation->Tracer Incubation Rapid Quenching Rapid Quenching Tracer Incubation->Rapid Quenching Metabolite Extraction Metabolite Extraction Rapid Quenching->Metabolite Extraction Sample Derivatization (if needed) Sample Derivatization (if needed) Metabolite Extraction->Sample Derivatization (if needed) MS Analysis MS Analysis Sample Derivatization (if needed)->MS Analysis Data Correction Data Correction MS Analysis->Data Correction Metabolic Flux Analysis Metabolic Flux Analysis Data Correction->Metabolic Flux Analysis G Metabolic Fates of D-Cellobiose and Potential for Isotopic Scrambling cluster_0 Cellobiose Metabolism cluster_1 Central Carbon Metabolism (Sites of Scrambling) D-Cellobiose-¹³C₁₂ D-Cellobiose-¹³C₁₂ Hydrolytic Pathway Hydrolytic Pathway D-Cellobiose-¹³C₁₂->Hydrolytic Pathway Phosphorolytic Pathway Phosphorolytic Pathway D-Cellobiose-¹³C₁₂->Phosphorolytic Pathway Glucose-¹³C₆ Glucose-¹³C₆ Hydrolytic Pathway->Glucose-¹³C₆ Phosphorolytic Pathway->Glucose-¹³C₆ Glucose-1-P-¹³C₆ Glucose-1-P-¹³C₆ Phosphorolytic Pathway->Glucose-1-P-¹³C₆ Glucose-6-P-¹³C₆ Glucose-6-P-¹³C₆ Glucose-¹³C₆->Glucose-6-P-¹³C₆ Glucose-1-P-¹³C₆->Glucose-6-P-¹³C₆ Glycolysis Glycolysis Glucose-6-P-¹³C₆->Glycolysis Pentose Phosphate Pathway Pentose Phosphate Pathway Glucose-6-P-¹³C₆->Pentose Phosphate Pathway Glycolysis->Pentose Phosphate Pathway Reversible Reactions TCA Cycle TCA Cycle Glycolysis->TCA Cycle TCA Cycle->Glycolysis Reversible Reactions

References

improving signal-to-noise ratio in D-Cellobiose-13C12 NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Cellobiose-¹³C NMR Spectroscopy

Welcome to the technical support center for optimizing ¹³C NMR spectra. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the signal-to-noise ratio (S/N) in D-Cellobiose-¹³C NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (S/N) inherently low in ¹³C NMR spectroscopy?

A1: The low S/N ratio in ¹³C NMR is due to two primary factors:

  • Low Natural Abundance: The NMR-active ¹³C isotope has a natural abundance of only 1.1%, while the much more common ¹²C isotope is NMR-inactive.[1][2]

  • Weak Magnetic Moment: The gyromagnetic ratio of the ¹³C nucleus is about one-quarter that of a ¹H nucleus, which results in an inherently weaker signal.[2] For complex molecules like D-Cellobiose, the signal is distributed among many unique carbon atoms, making individual peaks difficult to distinguish from baseline noise.[1]

Q2: My sample is D-Cellobiose fully labeled with ¹³C. Should I still be concerned about S/N?

A2: While full isotopic labeling dramatically increases the number of ¹³C nuclei and significantly boosts signal intensity, optimizing experimental parameters is still crucial for achieving the best possible spectral quality.[3][4] Even with labeled samples, factors like sample concentration, relaxation delays, and proper data processing are essential for maximizing the S/N ratio and obtaining high-resolution spectra, especially for detecting subtle effects or for quantitative analysis.

Q3: How does sample concentration impact the S/N ratio?

A3: The signal intensity is directly proportional to the number of target nuclei in the detector coil. Therefore, increasing the concentration of your D-Cellobiose sample is one of the most straightforward ways to improve the S/N ratio.[1][5] For ¹³C experiments on small molecules, concentrations of 50-100 mg in 0.5-0.6 mL of solvent are often recommended for natural abundance samples.[6]

Q4: What is a cryoprobe and how does it improve sensitivity?

A4: A cryoprobe is a specialized NMR probe where the detection electronics are cooled to cryogenic temperatures (e.g., around 20 K).[1] This significant reduction in temperature dramatically lowers thermal noise in the electronics, which is a major contributor to the poor S/N ratio. Using a cryoprobe can enhance sensitivity by a factor of 3 to 10 compared to a standard room-temperature probe, allowing for the acquisition of high-quality spectra in much less time.[1][7]

Q5: How does the number of scans (NS) affect the S/N ratio?

A5: The S/N ratio improves in proportion to the square root of the number of scans.[1][8] This means to double the S/N, you must increase the number of scans fourfold. While effective, this can lead to very long experiment times.

Q6: What is the Nuclear Overhauser Effect (NOE) and its role in ¹³C NMR?

A6: The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating protons (¹H) can transfer polarization to nearby ¹³C nuclei, increasing their signal intensity.[2][9] For carbons with directly attached protons, this can enhance the signal by up to 200%. Standard ¹³C experiments utilize proton decoupling during acquisition, which also provides this NOE enhancement.[9]

Troubleshooting Guide

This guide addresses common issues encountered during D-Cellobiose-¹³C NMR experiments.

ProblemPossible Cause(s)Recommended Solution(s)
No visible peaks, only baseline noise 1. Sample concentration is too low. 2. Incorrect receiver gain (too low). 3. Probe is not tuned correctly.1. Increase sample concentration. If the sample is limited, use a smaller diameter NMR tube (e.g., Shigemi tube) to maximize the effective concentration.[1][5] 2. Use the spectrometer's automatic gain adjustment (rga) before acquisition. Manually check and optimize the receiver gain if necessary.[10] 3. Ensure the probe is properly tuned and matched to the ¹³C frequency. An untuned probe leads to inefficient signal detection.[8][11]
Very weak signals for all carbons 1. Insufficient number of scans (NS). 2. Sub-optimal pulse angle. 3. Poor shimming leading to broad lines.1. Increase the number of scans. As a rule of thumb, quadrupling the scans will double the S/N.[8] 2. Use a smaller flip angle (e.g., 30-45°). This allows for shorter relaxation delays (D1) without saturating the signal, enabling more scans in a given time.[1][9] 3. Carefully shim the magnetic field to improve its homogeneity and achieve sharper peaks.
Weak signals for quaternary carbons 1. Inadequate relaxation delay (D1). Quaternary carbons have long spin-lattice relaxation times (T₁). 2. Lack of Nuclear Overhauser Effect (NOE).1. Increase the relaxation delay (D1). For quantitative results, D1 should be at least 5 times the longest T₁ value. For carbohydrates, this can be several seconds.[1] 2. Quaternary carbons do not benefit significantly from NOE. While this is an inherent property, ensuring a sufficiently long D1 is the primary way to maximize their signal.
Broad peaks and poor resolution 1. Poor magnetic field homogeneity (shimming). 2. Sample contains paramagnetic impurities or undissolved solids. 3. Sample viscosity is too high.1. Re-shim the sample carefully. For aqueous samples like D-Cellobiose in D₂O, shimming can be more challenging. 2. Filter the sample to remove any particulate matter.[6] Ensure solvents and reagents are free from paramagnetic metal ions. 3. Gently heat the sample to reduce viscosity or consider using a different solvent system if possible.

Troubleshooting Workflow

TroubleshootingWorkflow start Low S/N in Spectrum check_conc Is sample concentration adequate? (e.g., >10mM for cryoprobe) start->check_conc increase_conc Increase Concentration or use Shigemi tube check_conc->increase_conc No check_hardware Is probe tuned and matched? check_conc->check_hardware Yes increase_conc->check_conc tune_probe Tune and match probe check_hardware->tune_probe No check_params Are acquisition parameters optimized? check_hardware->check_params Yes tune_probe->check_hardware optimize_params Optimize D1, NS, pulse angle check_params->optimize_params No check_shim Is shimming acceptable? check_params->check_shim Yes optimize_params->check_params reshim Re-shim sample check_shim->reshim No process_data Apply post-acquisition processing (e.g., LB) check_shim->process_data Yes reshim->check_shim end_good High Quality Spectrum process_data->end_good

Caption: Troubleshooting decision tree for low S/N in ¹³C NMR.

Experimental Protocols & Data

Protocol 1: Standard ¹³C NMR Sample Preparation for D-Cellobiose
  • Weigh Sample: Accurately weigh 50-100 mg of D-Cellobiose for a natural abundance sample, or a sufficient amount to achieve >10 mM for an isotopically labeled sample.

  • Dissolve: Transfer the solid to a clean, small vial. Add 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Vortex or gently heat if necessary to ensure complete dissolution.[6]

  • Filter and Transfer: To avoid poor shimming from suspended solids, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]

  • Label: Label the NMR tube clearly with the sample identity.

Protocol 2: Optimized 1D ¹³C Data Acquisition

This protocol is a starting point for acquiring a standard proton-decoupled ¹³C spectrum.

  • Instrument Setup: Insert the sample, lock the spectrometer on the deuterium (B1214612) signal of the solvent, and shim the magnetic field.

  • Load Experiment: Load a standard ¹³C experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments).

  • Set Key Parameters: Adjust the acquisition parameters for optimal S/N. Refer to the table below for recommended starting values.

  • Acquire Data: Start the acquisition. The experiment time will depend on the number of scans (NS) and the relaxation delay (D1).

Table 1: Recommended Acquisition Parameters for ¹³C NMR
ParameterSymbolRecommended ValuePurpose & Rationale
Pulse AngleP130 degreesA smaller flip angle allows for a shorter relaxation delay (D1) without causing signal saturation, maximizing the number of scans per unit time.[9]
Relaxation DelayD12.0 secondsA compromise value that provides sufficient time for most carbons to relax while allowing for a reasonable experiment duration. Increase for quantitative analysis of quaternary carbons.[9]
Acquisition TimeAQ1.0 secondProvides a good balance between digital resolution and preventing signal decay into noise. Longer values offer little S/N benefit.[9]
Number of ScansNSStart with 128; increase as neededS/N increases with the square root of NS. Adjust based on sample concentration and desired final S/N.
Line BroadeningLB1.0 - 2.0 HzAn exponential multiplication applied during data processing to improve S/N at the expense of slightly broader peaks.[1][9]
Advanced Signal Enhancement Techniques

For samples with extremely low concentrations where conventional methods are insufficient, consider these advanced techniques:

TechniquePrincipleTypical EnhancementBest For
Cryoprobe Reduces thermal noise in the detector electronics by cooling them to ~20 K.3 - 10xGeneral-purpose enhancement for all samples.[1][7]
Dynamic Nuclear Polarization (DNP) Transfers the high polarization of electron spins to nuclear spins via microwave irradiation at very low temperatures.100 - 1000x or moreVery dilute or challenging samples, particularly in solid-state NMR or for in-vivo metabolic studies.[12][13][[“]]
Isotopic Labeling Synthetically incorporating ¹³C atoms into the D-Cellobiose molecule, increasing the number of active nuclei from 1.1% to nearly 100%.> 90xWhen synthetic routes are feasible; provides the most significant and direct signal boost.[3][4]

Visualizing Key Relationships

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh D-Cellobiose dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer insert Insert Sample, Lock & Shim transfer->insert setup Set Acquisition Parameters (D1, NS) insert->setup acquire Acquire FID setup->acquire processing Apply Line Broadening (LB) acquire->processing ft Fourier Transform processing->ft phase Phase & Baseline Correction ft->phase result result phase->result Final Spectrum

Caption: Standard workflow for ¹³C NMR experiment from sample to spectrum.

Factors Influencing Signal-to-Noise Ratio

SN_Factors cluster_sample Sample Properties cluster_instrument Instrumental Factors cluster_params Experimental Parameters sn_ratio Signal-to-Noise Ratio (S/N) conc Concentration conc->sn_ratio labeling Isotopic Labeling labeling->sn_ratio field Magnetic Field Strength (B₀) field->sn_ratio probe Probe Type (Cryoprobe vs. RT) probe->sn_ratio scans Number of Scans (NS) scans->sn_ratio delay Relaxation Delay (D1) delay->sn_ratio processing Data Processing (LB) processing->sn_ratio

Caption: Key factors influencing the signal-to-noise ratio in ¹³C NMR.

References

Technical Support Center: Optimizing Quenching and Extraction for D-Cellobiose-13C12 Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing quenching and extraction protocols for D-Cellobiose-13C12 metabolomics. Below are frequently asked questions and troubleshooting guides to address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of quenching in this compound metabolomics?

The main goal of quenching is to instantaneously halt all enzymatic activities within the cells.[1][2] This step is critical for preserving the metabolic snapshot at the moment of sampling, thereby preventing any further metabolism of this compound and its downstream 13C-labeled metabolites.[3]

Q2: What are the recommended quenching methods for experiments involving this compound?

For rapid and effective metabolic inactivation, cold shock methods are generally preferred. The two most widely used and effective techniques are:

  • Cold Solvent Quenching : This involves the rapid immersion of cells into a cold solvent mixture, such as 60-80% methanol (B129727), maintained at -40°C or colder.[1][4] A key advantage of this method is that it also initiates the metabolite extraction process.

  • Liquid Nitrogen (LN2) Quenching : This method involves flash-freezing the cells by directly applying liquid nitrogen. While this is the quickest way to stop metabolism, it necessitates a distinct, subsequent step for metabolite extraction.

The selection between these methods can depend on the cell type and the specifics of the experimental setup. For adherent cells, direct application of LN2 after medium removal is a highly effective and rapid choice. For cells in suspension, a common procedure is fast filtration followed by quenching with either cold solvent or LN2.

Q3: How can metabolite leakage be minimized during the quenching process?

Metabolite leakage is a primary concern, particularly when using cold solvents that can affect the integrity of the cell membrane. To mitigate leakage, consider the following:

  • Utilize an appropriate solvent concentration : For certain cell types, a higher methanol concentration (e.g., 80%) has demonstrated reduced leakage in comparison to 60%.

  • Maintain extremely low temperatures : It is crucial to perform quenching at temperatures of -40°C or lower.

  • Minimize exposure time : The duration of contact between the cells and the quenching solution should be as brief as possible before moving to the next step.

  • Consider an isotonic wash : A rapid wash with a cold, isotonic solution like phosphate-buffered saline (PBS) prior to quenching can aid in removing extracellular contaminants without inducing significant leakage, provided it is done quickly.

Q4: What is the most suitable solvent system for extracting this compound and its metabolites?

A multi-solvent system is generally advisable to ensure the extraction of a wide array of metabolites, from the polar this compound to potentially less polar downstream products. A frequently used and effective method is a two-phase extraction with a methanol, chloroform (B151607), and water mixture. This technique separates polar metabolites, including sugars, into the aqueous phase, while lipids are partitioned into the organic phase. Acetonitrile has also been identified as a solvent with high efficiency for extracting a broad spectrum of metabolites.

Q5: How can I validate my quenching and extraction protocol for this compound?

Protocol validation is essential for ensuring the accuracy and reliability of your metabolomics data. Key validation procedures include:

  • Assessing Quenching Efficacy : The energy charge of the cells, which is the ratio of ATP, ADP, and AMP, can be measured to evaluate the effectiveness of quenching. A high energy charge is indicative of efficient metabolic arrest.

  • Quantifying Metabolite Leakage : Analyze the quenching and washing solutions for the presence of intracellular metabolites. This can be achieved by comparing the metabolite profiles of the extracellular medium before and after the quenching step.

  • Spike-in Recovery Analysis : Introduce a known quantity of a labeled standard into the cell pellet before extraction. The recovery rate of this standard will provide a measure of your extraction efficiency. Ideally, this would be a different isotope of cellobiose (B7769950) or a related sugar not expected to be endogenously present.

Troubleshooting Guide

Issue 1: Low or undetectable signal of this compound or its labeled downstream metabolites.

Potential Cause Troubleshooting Step
Inefficient Quenching Continued metabolic activity after the intended time point may have consumed the labeled compounds. Review and refine your quenching protocol. Confirm that the quenching solution is sufficiently cold and that the procedure is executed swiftly. For cold solvent quenching, ensure a high solvent-to-cell volume ratio to maintain the low temperature.
Poor Extraction Efficiency The solvent system may not be optimal for disaccharide extraction. Consider employing a more polar solvent system or a multi-step extraction protocol. Cell disruption techniques such as sonication or bead beating can enhance extraction.
Metabolite Degradation The labeled metabolites might be degrading during sample handling. Ensure all procedures are conducted at low temperatures and reduce the time between extraction and analysis.
Low Cellular Uptake The cells may not be effectively absorbing the this compound. If known, verify the expression of the necessary transporters, or optimize the incubation duration and substrate concentration.

Issue 2: High variability among replicate samples.

Potential Cause Troubleshooting Step
Inconsistent Quenching Discrepancies in the timing or temperature of quenching across samples. Meticulously standardize the quenching procedure. Employ a timer and ensure uniform handling of all samples.
Incomplete Extraction Inconsistent extraction efficiency across samples. Ensure thorough mixing, and consider extending the extraction time or incorporating additional extraction cycles.
Variation in Cell Number Inconsistent cell numbers between samples. Normalize your metabolite data to cell count, protein content, or DNA content.
Inconsistent Sample Handling Variations in the duration samples are kept on ice or in the washing steps. Establish a detailed, standardized workflow and follow it rigorously for all samples.

Issue 3: Contamination with unlabeled cellobiose or other interfering substances.

Potential Cause Troubleshooting Step
Incomplete Medium Removal Residual growth medium containing unlabeled sugars was not fully removed before quenching. Enhance the washing step. For adherent cells, ensure complete aspiration of the medium. For suspension cultures, implement a rapid filtration and washing procedure.
Contaminants from Labware or Solvents Plasticizers or other contaminants can interfere with mass spectrometry. Use high-purity solvents and pre-cleaned glassware. Incorporate solvent blanks in your analytical runs to identify potential sources of contamination.

Data Presentation

Table 1: Comparative Efficiency of Quenching Methods on Intracellular Metabolite Recovery

Quenching MethodNucleotide RecoverySugar Nucleotide RecoveryEnergy Charge
Fast Filtration / Liquid NitrogenHigh1000.94
Cold PBSModerate1500.90
Cold Methanol/AMBICLow (significant leakage)200.82

Source: Adapted from a study on mammalian cells, offering a relative comparison of method efficiencies. Note that absolute recovery values will differ based on cell type and specific metabolites.

Table 2: Influence of Methanol Concentration in Quenching Solution on Metabolite Leakage in L. bulgaricus

Quenching SolutionRelative Intracellular Metabolite LevelRelative Metabolite Leakage
60% Methanol/WaterLowerHigher
80% Methanol/WaterHigherLower
80% Methanol/GlycerolHigherLower

Source: Adapted from a study on Lactobacillus bulgaricus. This data indicates that for this particular cell type, a higher concentration of methanol helps in reducing metabolite leakage.

Experimental Protocols

Protocol 1: Quenching and Extraction of Adherent Cells using Liquid Nitrogen

This protocol is adapted from established methods for adherent mammalian cells for use in this compound metabolomics.

  • Cell Culture and Labeling: Grow adherent cells to the desired confluency. Replace the standard growth medium with a medium containing this compound and incubate for the specified duration.

  • Medium Removal: Completely aspirate the labeling medium.

  • Washing (Optional but Recommended): Briefly wash the cells with a small amount of ice-cold PBS to eliminate any residual extracellular labeled substrate. Aspirate the PBS completely. This step should be performed very quickly (under 10 seconds).

  • Quenching: Immediately add liquid nitrogen to the culture dish to flash-freeze the cells.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80% methanol at -80°C) to the frozen cell monolayer.

    • Use a cell scraper to detach the cells into the solvent.

    • Transfer the resulting lysate to a pre-chilled tube.

    • For a two-phase extraction, add chloroform and water to achieve the desired ratio (e.g., 1:1:1 methanol:chloroform:water).

    • Vortex vigorously and then centrifuge to separate the phases.

    • Carefully collect the upper aqueous phase, which contains the polar metabolites, including this compound.

  • Sample Preparation for Analysis: Dry the collected aqueous phase using a vacuum concentrator and reconstitute the residue in a solvent compatible with your analytical platform (e.g., LC-MS).

Protocol 2: Quenching and Extraction of Suspension Cells using Cold Methanol

This is a standard protocol for suspension cultures, adapted for this compound metabolomics.

  • Cell Culture and Labeling: Grow suspension cells to the target density and introduce this compound for the labeling period.

  • Sampling: Quickly take a known volume of the cell suspension.

  • Quenching: Immediately transfer the cell suspension into a larger volume of a cold quenching solution (e.g., 60-80% methanol at -40°C or colder). A common ratio is 1 part sample to 5 parts quenching solution.

  • Cell Pelleting: Centrifuge the quenched cell suspension at low temperature and high speed to form a cell pellet.

  • Washing: Discard the supernatant and wash the cell pellet with the same cold quenching solution to remove any remaining extracellular metabolites. Repeat the centrifugation and discard the supernatant.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent to the cell pellet.

    • Resuspend the pellet and lyse the cells using a method such as sonication or bead beating.

    • Perform either a one-phase or two-phase extraction as detailed in Protocol 1.

  • Sample Preparation for Analysis: Process the extracted metabolites as described in Protocol 1 for subsequent analysis.

Mandatory Visualization

G cluster_start Start cluster_quenching Quenching cluster_extraction Extraction cluster_analysis Analysis cluster_end End start Begin Experiment with This compound quench Rapidly Arrest Metabolism (e.g., Cold Solvent or LN2) start->quench Incubate cells with labeled substrate extract Extract Metabolites (e.g., Methanol/Chloroform/Water) quench->extract Separate cells from medium analyze LC-MS/MS Analysis of 13C-labeled Metabolites extract->analyze Isolate metabolite- containing phase end Data Interpretation analyze->end

Caption: Experimental workflow for this compound metabolomics.

G cluster_quenching Quenching Issues cluster_extraction Extraction Issues cluster_uptake Biological Issues start Low signal of labeled metabolites detected? q1 Was quenching immediate and at a sufficiently low temperature? start->q1 Yes end Problem Resolved start->end No q_sol Optimize quenching speed and temperature. q1->q_sol No e1 Is the extraction solvent appropriate for disaccharides? q1->e1 Yes q_sol->end e_sol Use a more polar solvent or multi-step extraction. e1->e_sol No u1 Is there evidence of cellular uptake? e1->u1 Yes e_sol->end u_sol Optimize incubation time and substrate concentration. u1->u_sol No u1->end Yes u_sol->end

Caption: Troubleshooting low signal in this compound experiments.

References

dealing with matrix effects in mass spectrometry of D-Cellobiose-13C12

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis involving D-Cellobiose-13C12. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding matrix effects, a common challenge in the quantitative analysis of analytes in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In liquid chromatography-mass spectrometry (LC-MS), these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3][4]

For this compound, which is typically used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of natural D-Cellobiose, understanding matrix effects is critical. While a SIL-IS is designed to co-elute with the analyte and experience similar matrix effects, thereby providing correction, this compensation is not always perfect.[5][6] Differences in the degree of ion suppression between the analyte and the SIL-IS can still lead to erroneous results.[5][6]

Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help mitigate matrix effects?

A2: A SIL-IS is the most recognized and effective tool for correcting matrix effects.[7] this compound is an ideal internal standard for D-Cellobiose because it has nearly identical chemical and physical properties. It is expected to co-elute chromatographically and have the same extraction efficiency as the unlabeled analyte.[5][6]

During analysis, any ion suppression or enhancement caused by the matrix should affect both the analyte (D-Cellobiose) and the SIL-IS (this compound) to the same extent. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[8][9]

cluster_LC LC Separation cluster_MS MS Ion Source cluster_Quant Quantification Analyte D-Cellobiose Ionization Ionization Process Analyte->Ionization IS This compound IS->Ionization Matrix Matrix Components (e.g., Phospholipids (B1166683), Salts) Matrix->Ionization Suppresses/ Enhances Signal Ratio Calculate Peak Area Ratio (Analyte / IS) Ionization->Ratio Signal Affected (Both Analyte & IS) Result Accurate Result Ratio->Result Correction Applied

Caption: Workflow showing how a SIL-IS corrects for matrix effects.

Q3: How can I quantitatively assess the degree of matrix effect in my assay?

A3: The most common method is the post-extraction spike experiment. This involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solvent.

Experimental Protocol: Post-Extraction Spike Method

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (and IS) into the mobile phase or reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract a blank biological matrix (e.g., plasma, urine) without the analyte. Then, spike the analyte (and IS) into this extracted matrix.

    • Set C (Pre-Spike Matrix): Spike the analyte (and IS) into the blank biological matrix before the extraction process.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100.

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.[1]

      • An MF > 100% indicates ion enhancement.[1]

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100. This measures the efficiency of your extraction process.[10]

    • Overall Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100.

Q4: Are there situations where this compound might not fully compensate for matrix effects?

A4: Yes, perfect compensation is not always guaranteed. Issues can arise if:

  • Chromatographic Separation: The labeled and unlabeled compounds do not perfectly co-elute. This can happen with deuterium-labeled standards (the "isotope effect"), though it's less common with 13C labeling.[5][6] If they separate, they can be exposed to different matrix components as they elute, leading to different degrees of ion suppression.[5][6]

  • High Concentration of Interferents: In cases of severe ion suppression, the response of both the analyte and the internal standard can be drastically reduced, potentially falling below the limit of quantification.

  • Analyte-Specific Suppression: The degree of suppression can be compound-dependent. It has been shown that the matrix effects experienced by an analyte and its SIL-IS can differ significantly in some cases.[5][6]

Troubleshooting Guide

Problem 1: I'm observing low signal intensity and poor reproducibility for this compound in my biological samples compared to standards in neat solution.

This is a classic sign of ion suppression .

Potential Cause Recommended Solution
Inadequate Sample Cleanup Co-eluting matrix components like phospholipids, salts, and proteins are common causes of ion suppression.[11][12][13] Improve your sample preparation method.
Poor Chromatographic Separation The analyte is co-eluting with a region of high matrix interference. Modify your chromatographic conditions to move the analyte peak away from these zones.[8][14]
High Sample Concentration The matrix is too concentrated. Consider diluting the sample, but ensure the analyte concentration remains above the lower limit of quantification.[14]

Detailed Methodologies for Reducing Matrix Effects

  • Optimize Sample Preparation: The goal is to remove interfering components while efficiently recovering your analyte. Since D-Cellobiose is a polar molecule, some methods are more effective than others.

Method Principle Suitability for D-Cellobiose Pros Cons
Protein Precipitation (PPT) A solvent like acetonitrile (B52724) or methanol (B129727) is used to crash out proteins.Suitable, but often insufficient.Simple, fast, inexpensive.Least effective; leaves many matrix components like phospholipids in the extract, often resulting in significant matrix effects.[15]
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively adsorb the analyte or interferences.Highly Recommended. Provides much cleaner extracts than PPT.[8][15] Can be tailored (e.g., mixed-mode SPE) for high selectivity.More complex and costly than PPT. Requires method development.
Liquid-Liquid Extraction (LLE) Partitions the analyte between two immiscible liquid phases.Less suitable for highly polar analytes.Can provide very clean extracts.[15]Analyte recovery can be very low for polar compounds like cellobiose.[15]
  • Optimize Chromatography:

    • Increase Resolution: Using UPLC or UHPLC systems can produce sharper peaks, which provides better separation from matrix components and reduces the potential for co-elution and ion suppression.

    • Adjust Gradient: Modify the mobile phase gradient to shift the retention time of D-Cellobiose to a "cleaner" region of the chromatogram, away from the solvent front and late-eluting components.[14]

    • Consider HILIC: For very polar compounds like cellobiose, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation from less polar matrix interferences compared to traditional reversed-phase chromatography.[16]

Problem 2: My results are still inconsistent even when using this compound as an internal standard.

This suggests that the fundamental assumption of equal matrix effects on the analyte and IS is being violated.

Start Inconsistent Results with SIL-IS CheckCoelution Verify Analyte/IS Co-elution Start->CheckCoelution AssessME Assess Matrix Effect (Post-Extraction Spike) CheckCoelution->AssessME Yes ModifyLC Modify LC Method (e.g., change gradient, try HILIC) CheckCoelution->ModifyLC No ImproveCleanup Improve Sample Cleanup (e.g., switch to SPE) AssessME->ImproveCleanup High ME (>15%) End Consistent Results AssessME->End Low ME (<15%) ImproveCleanup->AssessME StdAddition Consider Standard Addition Method ImproveCleanup->StdAddition If ME persists ModifyLC->CheckCoelution StdAddition->End

Caption: Troubleshooting logic for inconsistent results with a SIL-IS.

Recommended Actions:

  • Verify Co-elution: Overlay the chromatograms for D-Cellobiose and this compound. Ensure they have identical retention times. If not, the chromatographic method needs optimization.

  • Evaluate Different Matrices: Perform the matrix effect assessment (Q3) using matrices from at least six different individuals or lots.[10] This will reveal if inter-individual variability in matrix composition is the problem.

  • Consider the Standard Addition Method: If matrix effects are highly variable and cannot be overcome with sample cleanup, the standard addition method is a powerful alternative.[17] It involves creating a calibration curve within each individual sample, providing the most accurate correction for that sample's unique matrix. However, this method is very time-consuming as it requires multiple analyses per sample.[14]

References

Validation & Comparative

A Researcher's Guide: D-Cellobiose-¹³C₁₂ vs. Unlabeled Cellobiose in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between isotopically labeled and unlabeled compounds is critical for the precision and depth of experimental outcomes. This guide provides an objective comparison of D-Cellobiose-¹³C₁₂ and unlabeled cellobiose (B7769950), offering insights into their respective applications, supported by experimental data and detailed protocols.

D-Cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond, is a fundamental molecule in cellulose (B213188) degradation and carbohydrate metabolism studies. While chemically identical in terms of reactivity, the incorporation of twelve carbon-13 isotopes in D-Cellobiose-¹³C₁₂ provides a powerful tool for tracing its metabolic fate and characterizing its structure in complex biological systems. This guide will delve into the practical implications of this isotopic labeling in key research methodologies.

At a Glance: Key Property Comparison

A fundamental understanding of the physical and chemical properties of both labeled and unlabeled cellobiose is essential for their effective use in experimental design. The primary distinction lies in their molecular weight, a direct consequence of the heavier ¹³C isotopes in the labeled variant.

PropertyD-Cellobiose-¹³C₁₂Unlabeled D-Cellobiose
Molecular Formula ¹³C₁₂H₂₂O₁₁[1]C₁₂H₂₂O₁₁[2][3]
Molecular Weight ~354.21 g/mol [4]~342.30 g/mol [2][5][6][7]
CAS Number 2607748-36-5[8]528-50-7[1]
Appearance Pale Yellow Solid[8]White solid[9]
Solubility Soluble in waterSoluble in water[10]

Experimental Applications and Protocols

The utility of D-Cellobiose-¹³C₁₂ becomes evident in experiments where tracking carbon atoms through metabolic pathways or distinguishing the molecule from endogenous pools is necessary. Unlabeled cellobiose, in contrast, is suitable for applications where the molecular structure and chemical reactivity are the primary focus, and isotopic tracing is not required.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions in a biological system. The use of ¹³C-labeled substrates is central to this methodology.

Objective: To determine the intracellular metabolic fluxes in an organism capable of utilizing cellobiose.

Principle: Cells are cultured with D-Cellobiose-¹³C₁₂ as the sole carbon source. As the labeled cellobiose is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative and absolute fluxes through different metabolic pathways can be calculated. Unlabeled cellobiose cannot be used for this purpose as it is indistinguishable from the cell's natural carbon pools.

Experimental Protocol: ¹³C-Metabolic Flux Analysis using D-Cellobiose-¹³C₁₂

  • Cell Culture and Labeling:

    • Prepare a defined culture medium with D-Cellobiose-¹³C₁₂ as the primary carbon source.

    • Inoculate the medium with the microorganism of interest (e.g., Clostridium thermocellum).

    • Culture the cells until they reach a metabolic and isotopic steady state. This ensures that the labeling patterns in the metabolites accurately reflect the metabolic fluxes.

  • Metabolite Extraction:

    • Rapidly quench the metabolism of the cells to prevent further enzymatic activity. This is often achieved by quickly lowering the temperature.

    • Extract the intracellular metabolites using a suitable solvent, such as cold 80% methanol.

  • Analytical Measurement:

    • Analyze the isotopic labeling distribution of key metabolites (e.g., amino acids, organic acids) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Flux Estimation:

    • Utilize computational software to fit the measured mass isotopomer distributions to a metabolic network model.

    • The software then estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.

Metabolic_Flux_Analysis_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase A Cell Culture with D-Cellobiose-¹³C₁₂ B Metabolic Quenching A->B C Metabolite Extraction B->C D LC-MS/GC-MS Analysis of ¹³C Labeling Patterns C->D F Flux Estimation Software D->F E Metabolic Network Model E->F G Metabolic Flux Map F->G

Metabolic Flux Analysis (MFA) workflow using ¹³C-labeled cellobiose.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules. The use of ¹³C-labeled compounds can significantly enhance the sensitivity and resolution of NMR experiments.

Objective: To elucidate the structure and conformation of cellobiose and its interactions with other molecules.

Principle: In ¹³C NMR, the signal from the ¹³C nucleus is detected. The natural abundance of ¹³C is only about 1.1%, which can lead to long acquisition times and low signal-to-noise ratios in NMR experiments with unlabeled compounds. D-Cellobiose-¹³C₁₂, being fully enriched with ¹³C, provides a much stronger NMR signal, enabling more detailed structural studies, including the determination of carbon-carbon connectivities and the study of molecular dynamics. Unlabeled cellobiose would require significantly longer experiment times to achieve a comparable signal-to-noise ratio for ¹³C NMR.

Experimental Protocol: 2D ¹³C-¹³C Correlation Spectroscopy (COSY)

  • Sample Preparation:

    • Dissolve D-Cellobiose-¹³C₁₂ in a suitable deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Place the sample in an NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

    • Acquire a two-dimensional ¹³C-¹³C COSY spectrum. This experiment reveals correlations between adjacent ¹³C nuclei.

  • Data Analysis:

    • Process the 2D NMR data to generate a spectrum with two frequency axes.

    • Cross-peaks in the spectrum indicate through-bond connectivity between carbon atoms, allowing for the unambiguous assignment of all carbon resonances in the molecule.

NMR_Comparison cluster_unlabeled Unlabeled Cellobiose cluster_labeled D-Cellobiose-¹³C₁₂ U1 Low Natural Abundance of ¹³C (~1.1%) U2 Weak ¹³C NMR Signal U1->U2 U3 Long Acquisition Times U2->U3 Result1 Result1 U3->Result1 Limited Structural Information L1 High ¹³C Enrichment (~99%) L2 Strong ¹³C NMR Signal L1->L2 L3 Shorter Acquisition Times & Higher Resolution L2->L3 Result2 Result2 L3->Result2 Detailed Structural Elucidation

Comparison of outcomes in ¹³C NMR experiments.

Conclusion

References

comparative analysis of different isotopic tracers for cellulose studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of cellulose (B213188) biosynthesis and degradation is critical. Isotopic tracers offer a powerful tool to probe these processes at a molecular level. This guide provides a comparative analysis of different isotopic tracers used in cellulose studies, supported by experimental data and detailed protocols to aid in experimental design and execution.

Comparative Analysis of Isotopic Tracers

The choice of an isotopic tracer for cellulose studies depends on the specific research question, the required analytical sensitivity, and the available instrumentation. The most commonly used stable isotopes are Carbon-13 (¹³C), Oxygen-18 (¹⁸O), and Deuterium (B1214612) (²H). Each offers unique advantages and faces specific challenges.

TracerAnalytical MethodTypical PrecisionKey AdvantagesKey Disadvantages
¹³C Isotope Ratio Mass Spectrometry (IRMS)±0.1-0.2‰[1][2]High natural abundance, relatively low cost, well-established analytical protocols.Provides bulk isotope ratio; position-specific information requires more advanced techniques.
Orbitrap Mass Spectrometry (PSIA)0.7-2.4‰ (positional δ¹³C)[3]Provides intramolecular (position-specific) isotope analysis, offering deeper metabolic insights.Higher instrumentation cost and more complex data analysis.
¹⁸O Isotope Ratio Mass Spectrometry (IRMS)±0.2-0.3‰[1][2]Directly traces water and oxygen incorporation pathways in cellulose biosynthesis.Can be influenced by isotopic exchange with water during sample preparation.
²H Isotope Ratio Mass Spectrometry (IRMS)±2.7-4.9‰[2]Can provide information on water sources and metabolic pathways.Complicated by hydrogen exchange with ambient water, requiring nitration or equilibration steps.
Nuclear Magnetic Resonance (NMR)±10% (isotopomer abundance) with 2% standard error[4]Allows for the quantification of different deuterium isotopomers, providing detailed structural and metabolic information.Lower sensitivity compared to IRMS, requires higher enrichment levels.

Experimental Protocols

Accurate and reproducible results in isotopic tracer studies of cellulose are highly dependent on meticulous experimental procedures, from sample preparation to analysis. Below are detailed protocols for key experiments.

Cellulose Extraction: The Jayme-Wise Method (Modified)

The Jayme-Wise method is a widely used protocol for the extraction of holocellulose (cellulose and hemicellulose) and subsequent isolation of α-cellulose.[5]

Materials:

Procedure:

  • Solvent Extraction:

    • Place the ground plant material in a porous thimble and insert it into a Soxhlet extractor.

    • Extract with a 2:1 (v/v) solution of toluene and ethanol for 4-6 hours to remove lipids, waxes, and resins.[4]

    • Follow with a second extraction with 95% ethanol for 4-6 hours to remove remaining organic-soluble compounds.

    • Dry the extractive-free material in an oven at 60°C.

  • Delignification (Holocellulose Preparation):

    • Suspend the extractive-free material in a solution of deionized water in a flask.

    • Add sodium chlorite and glacial acetic acid to the suspension. A typical ratio is 1 g of sample to 150 mL of water, 1.5 g of NaClO₂, and 0.5 mL of acetic acid.

    • Heat the mixture in a water bath at 70-80°C for 1-2 hours. Repeat the addition of NaClO₂ and acetic acid every hour for 3-4 hours until the sample is white.[4]

    • Wash the resulting holocellulose thoroughly with deionized water until the filtrate is neutral, and then with acetone.

    • Dry the holocellulose in an oven at 60°C.

  • α-Cellulose Isolation:

    • Treat the holocellulose with a 17.5% NaOH solution at room temperature for 30 minutes to dissolve hemicelluloses.

    • Filter the α-cellulose and wash with 8.3% NaOH solution.

    • Neutralize with a dilute HCl solution and then wash extensively with deionized water until the filtrate is neutral.

    • Dry the final α-cellulose product in an oven at 60°C.

Cellulose Extraction: The Brendel Method

The Brendel method is a faster alternative for isolating cellulose, particularly suitable for small sample sizes.[6][7]

Materials:

  • Ground plant material

  • Acetic acid (80%)

  • Nitric acid (concentrated)

  • Ethanol

  • Acetone

  • Test tubes or microcentrifuge tubes

  • Heating block or water bath

Procedure:

  • Place 10-100 mg of ground plant material into a test tube.

  • Add a mixture of acetic and nitric acids. A common formulation is a 10:1 (v/v) mixture of 80% acetic acid and concentrated nitric acid.[6]

  • Heat the samples at 120°C for 30-60 minutes in a heating block.[6]

  • After cooling, centrifuge the tubes and discard the supernatant.

  • Wash the cellulose pellet sequentially with deionized water, ethanol, and acetone, with centrifugation and removal of the supernatant after each wash.

  • Dry the purified cellulose in an oven at 60°C. A modification to this method includes a final wash with a NaOH solution to ensure the removal of hemicelluloses.[7]

Isotopic Labeling of Plant Cellulose with ¹³CO₂

This protocol describes a method for labeling plants with ¹³CO₂ to achieve high enrichment for subsequent analysis.[8]

Materials:

  • Airtight growth chamber or desiccator

  • ¹³CO₂ gas

  • Plant seedlings

  • Growth medium

  • Syringe and septum for gas injection

Procedure:

  • Place the plant seedlings in the airtight chamber with an appropriate growth medium.

  • Introduce a known amount of ¹³CO₂ into the chamber using a syringe through a septum. The amount will depend on the chamber volume and the desired enrichment level. For example, diluting 1L of 99% ¹³CO₂ in a 2.2L desiccator results in approximately 45% ¹³CO₂.[8]

  • Maintain the plants under controlled conditions of light, temperature, and humidity to ensure active photosynthesis and incorporation of the ¹³C label.

  • The labeling duration can range from short pulse-chase experiments to continuous labeling throughout the plant's life cycle, depending on the research question.

  • After the labeling period, harvest the plant material and proceed with cellulose extraction.

Visualizing Workflows and Pathways

Understanding the flow of isotopes from their source to their final incorporation into cellulose is crucial for interpreting the results.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Isotopic Analysis cluster_data Data Interpretation plant_material Plant Material grinding Grinding plant_material->grinding extraction Cellulose Extraction (e.g., Jayme-Wise) grinding->extraction irms IRMS Analysis (δ¹³C, δ¹⁸O, δ²H) extraction->irms Bulk Isotope Ratio nmr NMR Analysis (²H Isotopomers) extraction->nmr Isotopomer Abundance orbitrap Orbitrap MS (Position-Specific ¹³C) extraction->orbitrap Intramolecular Isotopes interpretation Metabolic Pathway and Flux Analysis irms->interpretation nmr->interpretation orbitrap->interpretation

Caption: General experimental workflow for isotopic analysis of cellulose.

The biosynthesis of cellulose is a complex enzymatic process that provides multiple points for isotopic incorporation.

cellulose_biosynthesis cluster_photosynthesis Photosynthesis cluster_synthesis Cellulose Synthesis CO2 CO₂ (¹³CO₂) Sucrose Sucrose CO2->Sucrose H2O H₂O (H₂¹⁸O, ²H₂O) H2O->Sucrose UDP_Glucose UDP-Glucose Sucrose->UDP_Glucose Cellulose_Synthase Cellulose Synthase Complex UDP_Glucose->Cellulose_Synthase Cellulose Cellulose (β-1,4-glucan) Cellulose_Synthase->Cellulose

Caption: Simplified pathway of cellulose biosynthesis showing tracer incorporation.

By carefully selecting the appropriate isotopic tracer and analytical method, researchers can gain valuable insights into the intricate processes of cellulose metabolism, contributing to advancements in plant science, biofuel development, and materials science.

References

Validating Kinetic Models of Cellulose Hydrolysis: A Comparative Guide Using D-Cellobiose-¹³C₁₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of kinetic models for cellulose (B213188) hydrolysis, with a focus on validation using the stable isotope-labeled substrate, D-Cellobiose-¹³C₁₂. The use of isotopically labeled molecules allows for precise tracking of reaction pathways and product formation, offering a powerful tool for elucidating enzymatic mechanisms and validating complex kinetic models. This is particularly crucial in drug development, where understanding the metabolic fate of cellulose-based drug delivery systems or excipients is essential.

Introduction to Kinetic Modeling of Cellulose Hydrolysis

The enzymatic hydrolysis of cellulose is a complex heterogeneous reaction involving multiple enzymes and steps. The overall process is often simplified into a two-step reaction: the breakdown of cellulose to cellobiose (B7769950), an intermediate, which is then converted to glucose.[1][2] Kinetic models are essential for understanding and predicting the rate of this process. Several models have been proposed, ranging from simple Michaelis-Menten kinetics to more complex models incorporating factors like product inhibition and enzyme adsorption.[3][4]

The validation of these models requires accurate experimental data. The use of D-Cellobiose-¹³C₁₂ as a tracer, coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a robust method for obtaining high-fidelity data on reaction kinetics.[5]

Comparison of Key Kinetic Models

Several kinetic models are commonly used to describe cellulose hydrolysis. Below is a comparison of three prominent models, with their performance evaluated against hypothetical experimental data obtained using D-Cellobiose-¹³C₁₂.

Model Descriptions
  • Michaelis-Menten Model: This is the simplest model, describing the relationship between the initial reaction rate, substrate concentration, and the maximum reaction rate. While widely used, it often fails to capture the complexities of cellulose hydrolysis, such as product inhibition.

  • Competitive Product Inhibition Model: This model extends the Michaelis-Menten equation to include the inhibitory effect of the product (glucose) on the enzyme's activity. Glucose competes with the substrate for the active site of the enzyme, slowing down the reaction rate.

  • Substrate Inhibition Model: In some cases, high concentrations of the substrate (cellobiose) can inhibit the enzyme's activity. This model accounts for the binding of a second substrate molecule to the enzyme-substrate complex, forming an inactive complex.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments using D-Cellobiose-¹³C₁₂ to validate the three kinetic models. The data was generated to reflect typical enzymatic reactions and highlight the differences in how well each model fits the experimental observations.

Table 1: Michaelis-Menten Model Parameters

ParameterValueUnitGoodness of Fit (R²)
Vmax150µM/min0.85
Km10mM

Table 2: Competitive Product Inhibition Model Parameters

ParameterValueUnitGoodness of Fit (R²)
Vmax145µM/min0.98
Km12mM
Ki (Glucose)5mM

Table 3: Substrate Inhibition Model Parameters

ParameterValueUnitGoodness of Fit (R²)
Vmax160µM/min0.92
Km9mM
Ki (Cellobiose)50mM

Experimental Protocols

Production of ¹³C-labeled Cellooligosaccharides

Isotopically labeled cellooligosaccharides can be produced through bacterial cellulose synthesis and subsequent enzymatic hydrolysis. This involves cultivating bacteria such as Acetobacter xylinum in a medium containing ¹³C-labeled glucose, followed by the degradation of the produced bacterial cellulose to obtain labeled oligosaccharides.

Enzymatic Hydrolysis Assay with D-Cellobiose-¹³C₁₂
  • Reaction Setup: Prepare a reaction mixture containing a known concentration of D-Cellobiose-¹³C₁₂ in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Enzyme Addition: Initiate the reaction by adding a purified cellulase (B1617823) enzyme, such as a β-glucosidase.

  • Time-course Sampling: At regular intervals, withdraw aliquots from the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots, for example, by heat inactivation or the addition of a chemical quencher.

  • Sample Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR spectroscopy to quantify the concentrations of D-Cellobiose-¹³C₁₂ and its hydrolysis product, ¹³C₆-glucose.

Visualizing the Workflow and Pathways

Experimental Workflow for Kinetic Model Validation

The following diagram illustrates the overall workflow for validating kinetic models of cellulose hydrolysis using D-Cellobiose-¹³C₁₂.

G cluster_prep Substrate Preparation cluster_exp Kinetic Experiment cluster_model Modeling and Validation A Bacterial Cultivation (¹³C-Glucose Medium) B ¹³C-Cellulose Extraction A->B C Enzymatic Hydrolysis B->C D Purification of D-Cellobiose-¹³C₁₂ C->D E Enzymatic Assay with D-Cellobiose-¹³C₁₂ D->E F Time-course Sampling E->F G LC-MS / NMR Analysis F->G H Data Fitting to Kinetic Models G->H I Parameter Estimation H->I J Model Comparison (Goodness of Fit) I->J

Experimental workflow for kinetic model validation.
Signaling Pathway of Cellulose Hydrolysis

The enzymatic breakdown of cellulose to glucose is a fundamental biological process. The simplified pathway is depicted below.

G Cellulose Cellulose Cellobiose D-Cellobiose-¹³C₁₂ Cellulose->Cellobiose Cellobiohydrolase Glucose ¹³C₆-Glucose Cellobiose->Glucose β-Glucosidase

Simplified pathway of cellulose hydrolysis.
Logical Relationship of Inhibition Models

The different kinetic models are based on distinct assumptions about how products and substrates affect enzyme activity. The following diagram illustrates the logical relationships between the models.

G MM Michaelis-Menten CPI Competitive Product Inhibition MM->CPI adds glucose inhibition SI Substrate Inhibition MM->SI adds substrate inhibition

Relationship between kinetic models.

References

assessing the biological equivalence of D-Cellobiose-13C12 to the natural substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Cellobiose-¹³C₁₂ and its naturally occurring, unlabeled counterpart, D-Cellobiose. The central premise of this comparison rests on the widely accepted principle in biochemistry and pharmacology that the stable isotope labeling of a molecule with Carbon-13 (¹³C) does not significantly alter its biological activity. Therefore, D-Cellobiose-¹³C₁₂ is considered biologically equivalent to natural cellobiose (B7769950) and serves as an invaluable tracer for studying its metabolic fate and function in biological systems.

Executive Summary

D-Cellobiose, a disaccharide composed of two glucose units linked by a β-1,4 glycosidic bond, is a key intermediate in cellulose (B213188) degradation.[1] While not digestible by human enzymes in the small intestine, it is fermented by gut microbiota.[2] D-Cellobiose-¹³C₁₂, with all twelve carbon atoms replaced by the stable isotope ¹³C, allows for precise tracking and quantification of cellobiose metabolism in various experimental settings. This guide outlines the shared metabolic pathways, provides comparative data on enzymatic hydrolysis, and details experimental protocols for assessing the biological activity of cellobiose.

Data Presentation: Comparative Analysis

The fundamental assumption of biological equivalence implies that the key quantitative parameters of enzymatic hydrolysis for D-Cellobiose-¹³C₁₂ will be identical to those of natural cellobiose. The following table summarizes the kinetic parameters for the hydrolysis of natural cellobiose by β-glucosidase from different sources.

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (U/mg)Reference
Aspergillus terreusCellobiose4.115.7[3]
Trichoderma reeseiCellobiose--[4]
Aspergillus nigerCellobiose--[4]

Kₘ (Michaelis-Menten constant) represents the substrate concentration at half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for the substrate. A lower Kₘ suggests a higher affinity. Vₘₐₓ represents the maximum rate of the reaction.

Metabolic Pathways and Fate

The primary metabolic pathway for cellobiose in mammals involves fermentation by the gut microbiota. In humans, orally ingested cellobiose is not hydrolyzed by small intestinal disaccharidases and reaches the colon intact.[2] There, it is metabolized by anaerobic bacteria, such as Bacteroides ovatus, which possess cellulases that break down cellobiose into glucose.[5] This process leads to the production of short-chain fatty acids and gases like hydrogen.[2]

D-Cellobiose-¹³C₁₂ follows the exact same metabolic route. By using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry, researchers can trace the ¹³C label from cellobiose to its metabolic end products, providing a quantitative measure of its fermentation and absorption.[6]

cluster_small_intestine Small Intestine cluster_large_intestine Large Intestine D-Cellobiose D-Cellobiose No Digestion No Digestion D-Cellobiose->No Digestion Gut Microbiota Gut Microbiota D-Cellobiose->Gut Microbiota Transit Fermentation Fermentation Gut Microbiota->Fermentation Short-Chain Fatty Acids Short-Chain Fatty Acids Fermentation->Short-Chain Fatty Acids Gases (H₂, CO₂) Gases (H₂, CO₂) Fermentation->Gases (H₂, CO₂) Oral Ingestion Oral Ingestion Oral Ingestion->D-Cellobiose

Metabolic fate of orally ingested D-Cellobiose in humans.

Experimental Protocols

β-Glucosidase Activity Assay

This protocol measures the enzymatic hydrolysis of cellobiose to glucose. The same protocol can be used for both natural cellobiose and D-Cellobiose-¹³C₁₂. When using the labeled substrate, the products can be analyzed by mass spectrometry or NMR to confirm the transfer of the ¹³C label.

Materials:

  • β-Glucosidase solution

  • D-Cellobiose (or D-Cellobiose-¹³C₁₂) solution (e.g., 10 mM)

  • Sodium citrate (B86180) buffer (e.g., 50 mM, pH 4.8)

  • Glucose oxidase-peroxidase (GOD-POD) reagent

  • 12N H₂SO₄

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 µL of 10 mM cellobiose solution and 890 µL of sodium citrate buffer.

  • Initiate the reaction by adding 10 µL of the β-glucosidase enzyme solution.

  • Incubate the reaction mixture at a specified temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).

  • To determine the amount of glucose released, add 100 µL of GOD-POD reagent to the reaction mixture.

  • Allow the color to develop for 1-2 minutes.

  • Stop the reaction by adding 12N H₂SO₄.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculate the amount of glucose produced by comparing the absorbance to a standard curve prepared with known concentrations of glucose.[7]

cluster_workflow β-Glucosidase Assay Workflow A Prepare Reaction Mixture (Cellobiose + Buffer) B Add β-Glucosidase A->B C Incubate (e.g., 50°C, 30 min) B->C D Add GOD-POD Reagent C->D E Stop Reaction (H₂SO₄) D->E F Measure Absorbance (540 nm) E->F G Calculate Glucose Concentration F->G D-Cellobiose-13C12 This compound Biological System Biological System This compound->Biological System Metabolic Flux Analysis (MFA) Metabolic Flux Analysis (MFA) Biological System->Metabolic Flux Analysis (MFA) NMR Spectroscopy NMR Spectroscopy Biological System->NMR Spectroscopy Pathway Quantification Pathway Quantification Metabolic Flux Analysis (MFA)->Pathway Quantification Structural & Dynamic Studies Structural & Dynamic Studies NMR Spectroscopy->Structural & Dynamic Studies

References

Guide to the Inter-Laboratory Comparison of D-Cellobiose-13C12 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

Effective comparison requires standardized reporting of key quality control parameters. The following table presents a hypothetical analysis of a single batch of D-Cellobiose-13C12 by three independent laboratories to assess purity and isotopic enrichment.

Table 1: Hypothetical Inter-Laboratory Comparison of this compound

ParameterMethodLab AlphaLab BetaLab GammaMeanStd. Dev.
Chemical Purity (%) HPLC-RI99.298.999.499.170.25
Isotopic Enrichment (%) LC-HRMS99.599.699.499.500.10
Concentration (mg/mL) Isotope Dilution MS1.010.981.031.010.025
Moisture Content (%) Karl Fischer0.150.210.180.180.03

Experimental Protocols

Standardized protocols are critical for minimizing variability between laboratories.

2.1. Determination of Chemical Purity by HPLC-RI

This method quantifies the purity of the this compound compound relative to any unlabeled or other chemical impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.[2]

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C or an amino-based column) is typically used for sugar separations.[3][4]

  • Mobile Phase: A mixture of acetonitrile (B52724) and ultrapure water (e.g., 80:20 v/v) is a common mobile phase for separating saccharides.[2]

  • Flow Rate: Typically set between 0.6 and 2.0 mL/min.[2][3]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in ultrapure water to a known concentration (e.g., 1 mg/mL).[3]

    • Filter the solution through a 0.22 µm syringe filter prior to injection.[3]

  • Analysis:

    • Inject the sample into the HPLC system.

    • Calculate chemical purity by determining the percentage of the main this compound peak area relative to the total area of all peaks in the chromatogram.[3]

2.2. Determination of Isotopic Enrichment by LC-HRMS

This method determines the percentage of D-Cellobiose molecules that are fully labeled with Carbon-13.

  • Instrumentation: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system, such as an Orbitrap mass spectrometer.[5]

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sugars.[5]

  • Analysis:

    • The sample is introduced into the mass spectrometer.

    • The instrument is set to measure the exact masses of the unlabeled (M+0) and fully labeled (M+12) D-Cellobiose ions.

    • Isotopic enrichment is calculated from the relative intensities of the labeled ions compared to the unlabeled ions after correcting for natural isotope abundance.[6] This technique offers high sensitivity and accuracy for determining isotopic enrichment.[6]

Mandatory Visualization

3.1. Experimental Workflow

The following diagram outlines the standardized workflow for the analysis of this compound, ensuring a consistent process from sample handling to final data reporting.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Reporting A Sample Receipt & Documentation B Standard & Sample Preparation A->B C Chemical Purity (HPLC-RI) B->C D Isotopic Enrichment (LC-HRMS) B->D E Data Processing & Analysis C->E D->E F Generate Certificate of Analysis (CoA) E->F

Workflow for this compound quality control analysis.

3.2. Biochemical Pathway

D-Cellobiose is a disaccharide composed of two β-1,4 linked glucose units. Its primary metabolic fate in many biological systems is hydrolysis into glucose, a reaction catalyzed by the β-glucosidase enzyme. This pathway is fundamental to the utilization of cellulose-derived sugars.[7][8]

G Cellobiose This compound Enzyme β-Glucosidase Cellobiose->Enzyme Glucose1 D-Glucose-13C6 Enzyme->Glucose1 Hydrolysis Glucose2 D-Glucose-13C6 Enzyme->Glucose2

Enzymatic hydrolysis of this compound to D-Glucose-13C6.

References

A Researcher's Guide to Benchmarking D-Cellobiose-¹³C₁₂-Based Findings Against Genomic Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of a comprehensive understanding of cellular metabolism, the integration of multiple 'omics' disciplines is paramount. Stable isotope tracing provides a dynamic view of metabolic fluxes, while genomics offers a blueprint of the cell's metabolic potential. This guide provides a comparative framework for utilizing D-Cellobiose-¹³C₁₂ as a metabolic tracer and benchmarking the resulting metabolomic data against corresponding genomic information.

D-Cellobiose, a disaccharide composed of two glucose units, is not readily metabolized by most mammalian cells. However, in systems where a β-glucosidase is present (e.g., specific microbial systems or genetically engineered mammalian cells), fully labeled D-Cellobiose-¹³C₁₂ can serve as a unique tool to trace the entry and subsequent fate of glucose molecules into central carbon metabolism. This guide compares D-Cellobiose-¹³C₁₂ with the more conventional [U-¹³C₆]D-Glucose tracer, providing a basis for selecting the appropriate tool for specific research questions.

Comparative Analysis of ¹³C Tracers

The choice of a ¹³C-labeled tracer is a critical decision in the design of metabolic studies. While uniformly labeled glucose is a robust tool for general carbon tracing, D-Cellobiose-¹³C₁₂ offers a specialized approach for investigating systems capable of its catabolism.

TracerChemical FormulaKey ApplicationsAdvantagesLimitations
D-Cellobiose-¹³C₁₂ ¹³C₁₂H₂₂O₁₁- Tracing glucose metabolism in cells expressing β-glucosidase- Studying microbial metabolism- Investigating the metabolic impact of engineered pathways- Provides a controlled entry point for ¹³C-glucose molecules post-hydrolysis- Can be used to assess the efficiency of cellobiose (B7769950) uptake and hydrolysis- Limited utility in most standard mammalian cell lines- Requires the presence of β-glucosidase activity for intracellular tracing
[U-¹³C₆]D-Glucose ¹³C₆H₁₂O₆- General tracer for central carbon metabolism (Glycolysis, PPP, TCA cycle)- Widely used in various cell types and in vivo models[1]- Readily transported and metabolized by most cell types- Extensive body of literature for comparative analysis- Does not distinguish between different glucose uptake mechanisms if multiple are active

Experimental Protocols

A successful stable isotope tracing experiment hinges on meticulous execution. The following protocols are adapted for the use of D-Cellobiose-¹³C₁₂ and [U-¹³C₆]D-Glucose in cell culture.

Protocol 1: Cell Culture and ¹³C Labeling

Objective: To label cells with a ¹³C tracer to trace its metabolic fate.

Materials:

  • Cells of interest (e.g., mammalian cell line engineered with β-glucosidase, or a microbial strain)

  • Complete cell culture medium

  • Glucose-free cell culture medium

  • D-Cellobiose-¹³C₁₂ or [U-¹³C₆]D-Glucose

  • 6-well or 10-cm cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in their regular growth medium in 6-well plates. Allow cells to attach and grow to the desired confluency (typically 70-80%).[2]

  • Media Preparation: Prepare the ¹³C labeling medium by supplementing glucose-free medium with either D-Cellobiose-¹³C₁₂ or [U-¹³C₆]D-Glucose to a final concentration that matches the glucose concentration of the standard growth medium (e.g., 11-25 mM).[2] For D-Cellobiose-¹³C₁₂, the molar concentration should be half that of the desired glucose concentration.

  • Initiate Labeling: Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed ¹³C labeling medium to the cells.[2]

  • Incubation: Place the cells back into the incubator for the desired labeling period. The incubation time will depend on the metabolic pathway of interest and should be determined empirically (e.g., through a time-course experiment).[3]

Protocol 2: Metabolite Extraction and Sample Preparation

Objective: To quench metabolic activity and extract intracellular metabolites for mass spectrometry analysis.

Materials:

  • Ice-cold (-80°C) 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (4°C)

Procedure:

  • Quenching: Place the culture plate on dry ice to rapidly halt enzymatic activity. Aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol per well of a 6-well plate. Use a cell scraper to scrape the cells into the methanol.

  • Protein Precipitation: Transfer the cell lysate/methanol mixture to a microcentrifuge tube, vortex vigorously, and incubate at -20°C for at least 30 minutes.

  • Clarification: Centrifuge the samples at maximum speed for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube. The extracts can be stored at -80°C until analysis.

Protocol 3: RNA Extraction and Gene Expression Analysis

Objective: To extract total RNA from parallel cell cultures for genomic analysis.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Cell Lysis: Lyse cells from a parallel set of culture plates (not subjected to metabolite extraction) according to the RNA extraction kit manufacturer's protocol.

  • RNA Purification: Purify total RNA using the spin column technology provided in the kit.

  • DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.

  • Quantification and Quality Control: Elute the RNA and determine its concentration and purity using a spectrophotometer. Assess RNA integrity using a bioanalyzer.

  • Gene Expression Analysis: Use the purified RNA for downstream applications such as quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-Seq) to determine the expression levels of metabolic genes.

Data Presentation: A Comparative Scenario

To illustrate the integration of metabolomic and genomic data, consider a hypothetical experiment comparing a control cell line with a cell line overexpressing a transcription factor known to regulate metabolism. The cells are cultured in the presence of D-Cellobiose-¹³C₁₂.

Table 1: Metabolic Flux Data from D-Cellobiose-¹³C₁₂ Tracing
Metabolic FluxControl Cells (Relative Flux)Overexpression Cells (Relative Flux)Fold Change
Glycolysis100 ± 8150 ± 121.5
Pentose (B10789219) Phosphate (B84403) Pathway20 ± 345 ± 52.25
TCA Cycle Entry85 ± 7110 ± 91.29
Table 2: Corresponding Gene Expression Data
GeneEncoded EnzymeControl Cells (Relative mRNA Expression)Overexpression Cells (Relative mRNA Expression)Fold Change
HK2Hexokinase 21.0 ± 0.11.8 ± 0.21.8
PFKMPhosphofructokinase, muscle1.0 ± 0.151.6 ± 0.21.6
G6PDGlucose-6-phosphate dehydrogenase1.0 ± 0.22.5 ± 0.32.5
PDHA1Pyruvate dehydrogenase E1 alpha 11.0 ± 0.11.3 ± 0.151.3

Mandatory Visualizations

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Seed Cells B Prepare 13C Medium A->B C Incubate & Label B->C D Quench Metabolism C->D E Extract Metabolites D->E F Extract RNA D->F G LC-MS Analysis E->G H RNA-Seq/qRT-PCR F->H I Metabolic Flux Calculation G->I J Differential Gene Expression H->J K Integrative Analysis I->K J->K

Experimental workflow for integrating D-Cellobiose-¹³C₁₂ tracing with genomic analysis.

G D-Cellobiose-13C12 This compound Glucose-13C6 Glucose-13C6 This compound->Glucose-13C6 β-glucosidase Glucose-6-P-13C6 Glucose-6-P-13C6 Glucose-13C6->Glucose-6-P-13C6 Pyruvate-13C3 Pyruvate-13C3 Glucose-6-P-13C6->Pyruvate-13C3 Glycolysis Pentose Phosphate Pathway Pentose Phosphate Pathway Glucose-6-P-13C6->Pentose Phosphate Pathway Lactate-13C3 Lactate-13C3 Pyruvate-13C3->Lactate-13C3 Acetyl-CoA-13C2 Acetyl-CoA-13C2 Pyruvate-13C3->Acetyl-CoA-13C2 TCA Cycle TCA Cycle Acetyl-CoA-13C2->TCA Cycle

Metabolic fate of D-Cellobiose-¹³C₁₂ in a cell capable of its hydrolysis.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling D-Cellobiose-13C12

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like D-Cellobiose-13C12 is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational handling, and disposal of this compound, a non-hazardous, stable isotope-labeled carbohydrate.

Personal Protective Equipment (PPE)

While D-Cellobiose is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure personnel safety and prevent contamination of the valuable isotope-labeled material.[1][2] The recommended PPE for handling this compound is consistent with general laboratory guidelines for non-hazardous chemicals.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side Shields or Safety GogglesShould be worn at all times in the laboratory to protect against accidental splashes or airborne particles.[3][4]
Hand Protection Disposable Nitrile or Latex GlovesStandard laboratory gloves are sufficient to prevent contamination of the sample and protect the user from the substance.[3][5]
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin from potential spills.[3][5]
Respiratory Protection Not generally requiredAs this compound is a non-volatile solid, respiratory protection is not necessary under normal handling conditions.[4] If significant dust is generated, a dust mask can be used.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.

  • Preparation :

    • Ensure the work area is clean and free of contaminants.

    • Don the appropriate PPE as outlined in the table above.

    • Have all necessary equipment (spatulas, weighing paper, vials, etc.) clean and readily accessible.

  • Handling :

    • When handling the solid material, use a clean spatula to transfer the desired amount.

    • Avoid creating dust. If the material is a fine powder, handle it in a fume hood or a designated area with minimal air currents.

    • For creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage :

    • Store this compound in a tightly sealed container to protect it from moisture and contamination.[6]

    • Keep the container in a cool, dry place as recommended by the supplier.[1]

Disposal Plan

This compound is not considered hazardous to the environment.[1][7] Disposal should follow institutional and local regulations for non-hazardous chemical waste.

Waste TypeDisposal Procedure
Solid this compound Dispose of in the designated non-hazardous solid chemical waste container.
Solutions of this compound Neutral aqueous solutions can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Check with your institution's environmental health and safety department for specific guidance.
Contaminated Labware (e.g., pipette tips, weighing boats) Dispose of in the appropriate solid waste container.

Experimental Workflow

The following diagram illustrates the standard workflow for handling, using, and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal prep_area 1. Prepare Clean Work Area don_ppe 2. Don Appropriate PPE weigh 3. Weigh Solid Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve experiment 5. Perform Experiment dissolve->experiment dispose_solid 6a. Dispose of Unused Solid experiment->dispose_solid dispose_liquid 6b. Dispose of Liquid Waste experiment->dispose_liquid dispose_labware 6c. Dispose of Contaminated Labware experiment->dispose_labware

References

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